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  • Product: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
  • CAS: 618102-61-7

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid: A Privileged Scaffold in Target Modulation

Executive Summary In modern medicinal chemistry, the 1,3-diarylpyrazole core is universally recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,3-diarylpyrazole core is universally recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets[1]. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-61-7) represents a highly optimized building block within this class. By strategically positioning a halogenated aryl group and a carboxylic acid moiety around a rigid pyrazole core, this molecule serves as a potent pharmacophore model for two distinct but highly significant therapeutic pathways: the selective inhibition of Cyclooxygenase-2 (COX-2)[2] and the allosteric/orthosteric modulation of Cannabinoid Receptor 1 (CB1)[3].

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its structure-activity relationships (SAR), downstream signaling disruption, and the causal logic behind the experimental protocols used to validate its efficacy.

Structural Activity Relationship (SAR) & Molecular Causality

The biological versatility of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is not accidental; it is a direct consequence of its highly specific spatial geometry and electronic distribution:

  • The 1,3-Diarylpyrazole Core: The rigid five-membered heterocycle forces the 1-phenyl and 3-(4-bromophenyl) rings into a specific dihedral angle. This V-shaped conformation is critical for mimicking the transition state of arachidonic acid in COX enzymes and for intercalating between the transmembrane helices of G-protein coupled receptors (GPCRs)[4].

  • The 4-Bromo Substitution: The heavy bromine atom at the para position of the C3-phenyl ring serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, driving its insertion into deep, hydrophobic binding pockets. Second, the polarizability of the bromine atom allows for strong halogen-π interactions with aromatic amino acid residues (like Tyrosine or Phenylalanine) within the target active sites.

  • The 5-Carboxylic Acid Moiety: This functional group acts as the primary electrostatic anchor. At physiological pH, it exists as a carboxylate anion, capable of forming robust salt bridges and bidentate hydrogen bonds with positively charged residues (e.g., Arginine). Furthermore, it serves as a synthetic handle for generating amide derivatives (such as Rimonabant analogs) to fine-tune blood-brain barrier (BBB) penetrance[5].

Mechanism of Action I: Selective COX-2 Inhibition

Cyclooxygenase (COX) exists in two primary isoforms: the constitutively expressed COX-1 (responsible for gastric mucosal protection) and the inducible COX-2 (upregulated during inflammation and oncogenesis). The therapeutic goal is to inhibit COX-2 without disrupting COX-1[2].

The Causal Binding Logic

The active site of COX-2 is approximately 20% larger than that of COX-1. This size difference is primarily due to a single amino acid substitution: Valine-523 in COX-2 replaces the bulkier Isoleucine-523 in COX-1, opening up a secondary hydrophobic side pocket.

The 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid scaffold exploits this structural nuance perfectly. The bulky 4-bromophenyl group is sterically excluded from the narrow COX-1 channel but fits seamlessly into the expanded COX-2 side pocket[4]. Simultaneously, the 5-carboxylic acid forms a critical hydrogen bond network with Arg120 and Tyr355 at the base of the cyclooxygenase channel, physically blocking arachidonic acid from reaching the catalytic serine residue.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis PGE2 PGE2 & Inflammatory Mediators PGH2->PGE2 Synthases Inhibitor 1,3-Diarylpyrazole Carboxylic Acid Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by the 1,3-diarylpyrazole scaffold.

Mechanism of Action II: CB1 Receptor Antagonism

Beyond anti-inflammatory pathways, the 1,3-diarylpyrazole scaffold is a foundational structure for targeting the Endocannabinoid System, specifically the CB1 receptor[3].

The Causal Binding Logic

The CB1 receptor is a Gi/o-coupled GPCR. When activated by endogenous cannabinoids (like anandamide), it inhibits adenylate cyclase, reducing intracellular cAMP. 1,3-diarylpyrazole derivatives act as potent inverse agonists/antagonists at this receptor.

The 1-phenyl and 3-(4-bromophenyl) rings act as a hydrophobic wedge, intercalating between Transmembrane Helices 3, 5, and 6 (TM3/5/6) of the CB1 receptor. This physical wedging locks the receptor into an inactive conformation (R* to R state transition), preventing the intracellular loops from coupling with the Gi/o protein. The 5-carboxylic acid (or its amide derivatives) interacts with a polar microdomain near the extracellular loops, anchoring the antagonist in place[5].

CB1_Pathway CB1 CB1 Receptor (GPCR) Gi Gi/o Protein CB1->Gi Activation AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Catalyzes Antagonist 1,3-Diarylpyrazole Antagonist Antagonist->CB1 Inverse Agonism

CB1 receptor antagonism and modulation of the Gi/o signaling cascade.

Quantitative Data Presentation

To contextualize the pharmacological profile of the 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid scaffold, the following table summarizes representative in vitro assay metrics derived from structurally analogous 1,3-diarylpyrazole derivatives in the literature[2],[5].

Target / AssayRepresentative IC₅₀ / KᵢSelectivity Index (SI)Primary Interaction Residues
COX-1 (Human Recombinant) > 50.0 µMN/ASterically hindered by Ile523
COX-2 (Human Recombinant) 0.35 – 1.5 µM> 100 (COX-2 over COX-1)Arg120, Tyr355, Val523
CB1 Receptor (Binding Kᵢ) 12.0 – 45.0 nM> 50 (CB1 over CB2)Phe170, Leu193, Lys192
Cell Viability (MCF-7) ~ 3.0 µMN/AApoptosis induction via COX-2 block

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific biochemical rationales and internal controls.

Protocol A: In Vitro COX-1/COX-2 Selectivity Enzyme Immunoassay (EIA)

Purpose: To quantify the selective inhibition of COX-2 over COX-1 by measuring the downstream production of Prostaglandin E2 (PGE2).

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM hematin and 2 mM phenol.

    • Causality: Hematin is an essential cofactor for the peroxidase activity of COX. Phenol serves as a reducing co-substrate, facilitating the conversion of the intermediate PGG2 to PGH2, ensuring a reliable readout of total enzyme activity.

  • Enzyme Incubation: Aliquot 10 units of human recombinant COX-1 or COX-2 into 96-well plates. Add the pyrazole compound (dissolved in DMSO, final concentration <1% to prevent solvent-induced denaturation) at varying concentrations (0.1 nM to 100 µM).

  • Internal Validation: Include Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor) as positive controls.

  • Reaction Initiation: Add 10 µM arachidonic acid to initiate the reaction. Incubate at 37°C for exactly 15 minutes.

  • Termination & Readout: Stop the reaction by adding 1M HCl. Quantify PGE2 levels using a competitive Enzyme Immunoassay (EIA) kit reading absorbance at 412 nm. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: CB1 Receptor Radioligand Displacement Assay

Purpose: To determine the binding affinity (Kᵢ) of the pyrazole derivative to the orthosteric site of the CB1 receptor.

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 receptors in a 50 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM EDTA and 5 mM MgCl₂.

  • Assay Buffer Optimization: Supplement the binding buffer with 0.1% fatty acid-free Bovine Serum Albumin (BSA).

    • Causality: 1,3-diarylpyrazoles are highly lipophilic. BSA acts as a lipid sink, preventing non-specific binding of the compound to the plastic walls of the microplate, ensuring that the measured displacement is causally linked to true receptor affinity.

  • Radioligand Incubation: Add 0.5 nM of [³H]CP55,940 (a potent, non-selective CB agonist) to the membrane preparation alongside serial dilutions of the pyrazole test compound.

  • Internal Validation: Use 1 µM Rimonabant to define non-specific binding (NSB).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adherence). Wash thrice with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Conclusion

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a highly tunable, privileged molecular scaffold. By leveraging specific steric bulk (via the 4-bromophenyl group) and electrostatic anchoring (via the 5-carboxylic acid), it provides a validated structural blueprint for developing highly selective COX-2 inhibitors and potent CB1 receptor antagonists. Its dual-pathway potential underscores the importance of rigid heterocyclic cores in rational drug design.

References

  • Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents. National Institutes of Health (NIH) - PubMed Central.
  • 1,3-Diphenyl-1H-pyrazole | 4492-01-7. Benchchem.
  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. MDPI.
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals.
  • Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. ResearchGate.

Sources

Exploratory

Crystal Structure and Conformational Analysis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide Abstract Pyrazole derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast array of pharmacological activities that have led to their incorporation into numerous approve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Pyrazole derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast array of pharmacological activities that have led to their incorporation into numerous approved drugs.[1][2] Their therapeutic efficacy is intrinsically linked to their three-dimensional structure and conformational flexibility, which govern molecular recognition at biological targets. This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest for pharmaceutical and agrochemical development.[3] We delve into the crucial aspects of its molecular architecture, presenting a validated protocol for its synthesis, a detailed methodology for its single-crystal X-ray diffraction analysis, and an insightful exploration of its conformational landscape. This document is intended for researchers, medicinal chemists, and material scientists who require a deep understanding of this scaffold for applications in structure-based drug design and materials engineering.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is present in a wide range of biologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][4] The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.[5]

The title compound, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, combines several key features:

  • A Disubstituted Pyrazole Core: Provides a rigid scaffold for orienting substituents in a defined spatial arrangement.

  • A Phenyl Group at N1: Influences the molecule's lipophilicity and potential for π-π stacking interactions.

  • A 4-Bromophenyl Group at C3: The bromine atom can act as a halogen bond donor and increases the molecule's metabolic stability and potency.

  • A Carboxylic Acid at C5: A critical functional group that can participate in strong hydrogen bonding, acting as a key anchor point in receptor binding sites.

A precise understanding of the molecule's solid-state structure (crystal packing) and its preferred conformations in different environments is paramount for rational drug design. The crystal structure provides an experimentally determined, high-resolution snapshot of the molecule's geometry and intermolecular interactions, while conformational analysis reveals the molecule's dynamic behavior and the accessible shapes it can adopt to interact with a biological target.

Synthesis and Crystallization

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. The most prevalent and reliable method involves the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[2] For the title compound, a logical and efficient synthetic pathway involves the reaction of a β-diketoester equivalent with phenylhydrazine.

Experimental Protocol: Synthesis

This protocol describes a robust method for the synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

  • Preparation of the β-Diketone Precursor: The synthesis begins with the Claisen condensation of 4'-bromoacetophenone with diethyl oxalate in the presence of a strong base like sodium ethoxide to yield ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate.

  • Cyclocondensation Reaction:

    • Dissolve 1.0 equivalent of ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate in glacial acetic acid.

    • Add 1.1 equivalents of phenylhydrazine to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Hydrolysis and Isolation:

    • The resulting precipitate is the ethyl ester of the desired pyrazole. Filter the solid, wash with water, and dry.

    • Suspend the crude ester in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-3 hours until hydrolysis is complete (monitored by TLC).

    • Cool the solution and acidify with 2M hydrochloric acid to precipitate the carboxylic acid.

  • Purification and Crystallization:

    • Filter the solid product, wash thoroughly with water, and dry under vacuum.

    • For single crystals suitable for X-ray diffraction, recrystallize the purified product by slow evaporation from a suitable solvent system, such as ethanol or an ethanol/water mixture.[6]

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis & Purification A 4'-Bromoacetophenone + Diethyl Oxalate B Ethyl 4-(4-bromophenyl) -2,4-dioxobutanoate A->B  NaOEt   D Ethyl 3-(4-Bromophenyl) -1-phenyl-1H-pyrazole-5-carboxylate B->D  AcOH, Reflux   C Phenylhydrazine C->D  AcOH, Reflux   F 3-(4-Bromophenyl)-1-phenyl -1H-pyrazole-5-carboxylic acid D->F 1. E NaOH, EtOH/H2O G Recrystallization F->G 2. HCl H Single Crystals G->H

Caption: Synthetic route to 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The resulting structural model provides accurate data on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Experimental Protocol: X-ray Crystallography
  • Crystal Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[9][10] A series of diffraction images are recorded as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.[10]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and their displacement parameters are then refined using a full-matrix least-squares procedure to achieve the best fit between the observed and calculated structure factors.[11]

Visualization: X-ray Crystallography Workflow

Xray_Workflow Start High-Quality Single Crystal Mount Mount on Goniometer Start->Mount Collect X-ray Data Collection (100 K) Mount->Collect Process Data Reduction & Correction (Integration, Scaling, Absorption) Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Least-Squares Refinement Solve->Refine Validate Model Validation (CheckCIF) Refine->Validate Result Final Crystal Structure (CIF File) Validate->Result

Caption: Standard workflow for single-crystal X-ray structure determination.

Anticipated Crystallographic Data and Structural Features

While the specific crystal data for the title compound is not publicly available, we can predict its key structural features based on closely related structures.[9][10][12]

Table 1: Representative Crystallographic Data

ParameterExpected Value/Description
Chemical FormulaC₁₆H₁₁BrN₂O₂
Molecular Weight343.18 g/mol
Crystal SystemMonoclinic or Triclinic
Space Groupe.g., P2₁/c or P-1
Unit Cella, b, c ≠ 90°; α, β, γ values
Z (Molecules/Unit Cell)2 or 4
R-factor< 0.05 for high-quality structure

Key Structural Insights:

  • Hydrogen Bonding: The most dominant intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups. Molecules will likely form centrosymmetric dimers via strong O-H···O hydrogen bonds, a classic motif for carboxylic acids in the solid state.[7][13]

  • Molecular Conformation: The phenyl rings at the N1 and C3 positions will be twisted out of the plane of the central pyrazole ring due to steric hindrance between the ortho-hydrogen atoms. This is a critical feature that defines the molecule's overall shape.[10][12]

  • Other Interactions: Weaker interactions, such as C-H···O, C-H···π, and C-H···Br contacts, are also expected to play a role in stabilizing the three-dimensional crystal packing.[9]

Conformational Analysis

The static picture provided by crystallography represents a low-energy state in the solid phase. However, in solution or at a receptor site, the molecule can explore various conformations by rotating around its single bonds. Conformational analysis is therefore essential for understanding the dynamic behavior that underpins biological activity.[14][15]

For 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, the most significant conformational flexibility arises from the rotation about two key bonds:

  • The N1—C(phenyl) bond

  • The C3—C(bromophenyl) bond

Analysis of Dihedral Angles

The conformation is defined by the dihedral (torsion) angles between the plane of the pyrazole ring and the planes of the two attached phenyl rings.

  • Φ₁ (Phi₁): The dihedral angle between the pyrazole ring and the N1-phenyl ring.

  • Φ₂ (Phi₂): The dihedral angle between the pyrazole ring and the C3-(4-bromophenyl) ring.

An analysis of similar structures reveals that these rings are significantly twisted.[10][12] For 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angles were found to be 13.70° and 36.48°, respectively.[10] For the title compound, we can anticipate similar non-planar arrangements.

The energetic balance is delicate:

  • Steric Repulsion: Pushes the rings apart to relieve clashes between ortho-hydrogens, favoring a twisted conformation.[15]

  • π-Conjugation: Favors a planar arrangement to maximize orbital overlap across the rings, which would lower the electronic energy.

The observed twisted conformation in the crystal structure indicates that steric hindrance is the dominant factor. Computational studies, such as Density Functional Theory (DFT), can be employed to map the potential energy surface as a function of these dihedral angles, revealing the energy barriers to rotation and identifying all low-energy conformers.[14][16]

Visualization: Key Rotatable Bonds

Caption: Key rotatable bonds (Φ₁ and Φ₂) governing the molecule's conformation.

Table 2: Summary of Conformational Parameters

ParameterDescriptionExpected FindingRationale
Φ₁ Dihedral Angle Torsion between pyrazole and N1-phenyl ring10° - 40°Steric clash between phenyl ortho-H and pyrazole ring H/substituent.
Φ₂ Dihedral Angle Torsion between pyrazole and C3-bromophenyl ring20° - 50°Steric clash between bromophenyl ortho-H and pyrazole ring N atom.
Energy Barrier Energy required for 360° rotationLow (< 10 kcal/mol)Allows for conformational flexibility in solution at room temperature.[17]

Conclusion and Implications for Drug Design

This guide has outlined the essential methodologies for the synthesis, structural elucidation, and conformational analysis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. The crystal structure is predicted to be dominated by strong carboxylic acid dimer formation and a non-planar conformation where the aromatic rings are significantly twisted relative to the central pyrazole core. This twisted, low-energy conformation is a critical piece of information for drug development professionals.

Understanding this intrinsic three-dimensional structure is the first step in rational, structure-based design. It provides a validated starting point for:

  • Molecular Docking Studies: The experimentally determined conformation can be used to accurately place the ligand into the binding site of a target protein, improving the reliability of computational predictions.[5]

  • Pharmacophore Modeling: Key features like the hydrogen bond-donating/accepting carboxylic acid, the hydrophobic phenyl rings, and the halogen bond-donating bromine atom can be mapped in 3D space.

  • Analogue Design: Modifications can be proposed to either lock the molecule into a more active conformation or to improve properties like solubility and cell permeability, with a clear understanding of the structural consequences.

The integration of synthesis, X-ray crystallography, and conformational analysis provides the robust, multi-faceted data required to accelerate the discovery and optimization of novel pyrazole-based therapeutics.

References

  • Limbach, H. H., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society. [Link]

  • Limbach, H. H., et al. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. PubMed. [Link]

  • Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. ACS Publications. [Link]

  • Alkorta, I., et al. (2010). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Dalton Transactions. [Link]

  • Orozco, M., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology. [Link]

  • Alkorta, I., et al. (2022). Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. MDPI. [Link]

  • Orozco, M., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed. [Link]

  • Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

  • Al-Salami, B. K. (2025). Synthesis of 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 1. ResearchGate. [Link]

  • Hao, J., et al. (2016). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Hamza, A. H., et al. (2026). Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. DergiPark. [Link]

  • Gomaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Fun, H. K., et al. (2011). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC. [Link]

  • Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • Patil, S. D., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Bîcu, E., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. [Link]

  • Jaćimović, Ž. K., et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2016). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PMC. [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-1h-pyrazole-5-carboxylic acid (C10H7BrN2O2). PubChemLite. [Link]

  • Li, J., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. PubChemLite. [Link]

  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]

  • Neocities. (n.d.). 1-(4-Bromophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid. Neocities. [Link]

  • Tumkevičius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

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Foundational

In Vitro Cytotoxicity Profiling of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid: A Methodological Framework

Executive Summary & Structural Rationale The pyrazole core is a privileged scaffold in modern medicinal chemistry, heavily utilized in the design of anti-cancer, anti-inflammatory, and antimicrobial agents. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pyrazole core is a privileged scaffold in modern medicinal chemistry, heavily utilized in the design of anti-cancer, anti-inflammatory, and antimicrobial agents. Specifically, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-61-7) represents a highly functionalized pharmacophore with significant potential for targeted cytotoxicity[1].

From a structural perspective, the efficacy of this molecule is driven by three distinct moieties:

  • The Pyrazole Core: Acts as a rigid hinge-binding motif, frequently interacting with the ATP-binding pockets of kinases (e.g., EGFR)[2] or disrupting protein-protein interactions like Mdm2-p53[3].

  • The 4-Bromophenyl Group: The heavy halogen substitution significantly enhances lipophilicity (LogP), driving cellular permeability. Furthermore, the bromine atom can participate in highly directional halogen bonding within hydrophobic target pockets, a mechanism often exploited in tubulin polymerization inhibitors[4].

  • The 5-Carboxylic Acid: Serves as a critical hydrogen-bond donor/acceptor. In metalloenzymes such as Carbonic Anhydrase XII (overexpressed in hypoxic tumors), the carboxylic acid moiety can indirectly interfere with the catalytic zinc ion[5].

However, the high lipophilicity of the brominated aryl group presents distinct challenges for in vitro screening. As a Senior Application Scientist, I have designed the following technical guide to provide a self-validating experimental framework that mitigates false positives, controls for compound precipitation, and deconvolutes the exact mechanisms of cytotoxicity.

The Self-Validating Protocol Design: Causality & Controls

A robust cytotoxicity assay cannot rely on a single readout. Halogenated pyrazole derivatives are known to occasionally exhibit unexpected mitochondrial toxicity—inhibiting cellular respiration rather than directly inducing target-mediated cell death[6]. Therefore, our protocol mandates orthogonal validation.

Why Orthogonal Assays?

Relying solely on tetrazolium reduction assays (like MTT or MTS) is a critical error when evaluating novel pyrazoles. Highly lipophilic compounds can precipitate, trapping the dye, or directly reduce the tetrazolium salt, yielding false viability signals. By pairing an ATP-quantitation assay (CellTiter-Glo) with morphological analysis and flow cytometry, we create a self-correcting data loop. If ATP levels crash but membrane integrity remains intact, we immediately suspect mitochondrial uncoupling rather than primary apoptosis[6].

Step-by-Step Methodology: Cytotoxicity & Mechanistic Profiling

Phase 1: Compound Preparation & Primary Screening

Objective: Determine the half-maximal inhibitory concentration (IC50) while controlling for solvent toxicity and compound precipitation.

  • Cell Seeding: Harvest logarithmic-phase human cancer cells (e.g., A549 lung carcinoma or HCT116 colorectal cells) using 0.25% Trypsin-EDTA. Seed at a density of 5,000 cells/well in both 96-well opaque-walled microplates (for luminescence) and clear microplates (for visual inspection) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Stock Preparation: Dissolve 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in 100% anhydrous DMSO to create a 10 mM master stock.

  • Treatment Application: Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical Step: Ensure the final DMSO concentration remains strictly at 0.5% (v/v) across all wells, including the vehicle control, to prevent solvent-induced baseline shifts.

  • Pre-Read Validation: After 48 hours of incubation, inspect the clear plate under a phase-contrast microscope. Document any compound precipitation (crystals), which invalidates higher concentration data points.

  • ATP Quantitation (CellTiter-Glo):

    • Equilibrate the opaque plate and CellTiter-Glo reagent to room temperature for 30 minutes.

    • Add 100 µL of reagent directly to each well.

    • Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute stabilization incubation in the dark.

    • Record luminescence using a multimode microplate reader. Calculate IC50 using non-linear regression.

Phase 2: Mechanistic Deconvolution (Apoptosis & Cell Cycle)

Objective: Determine if the cytotoxicity is driven by cell cycle arrest (cytostatic) or programmed cell death (cytotoxic).

  • Cell Collection: Post-treatment (e.g., at the established IC50 concentration for 48h), collect both the culture media (containing late-apoptotic floating cells) and the adherent cells via trypsinization. Failure to collect floating cells will artificially skew the data toward viability.

  • Annexin V/PI Staining: Wash the cell pellet twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Fluorophore Incubation: Transfer 100 µL of the suspension to a flow tube. Add 5 µL of FITC-conjugated Annexin V (binds externalized phosphatidylserine) and 5 µL of Propidium Iodide (PI, intercalates DNA in membrane-compromised cells).

  • Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex/Em 488/530 nm for FITC; 488/617 nm for PI).

Quantitative Data Summarization

To benchmark 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, it must be compared against known pyrazole derivatives from the literature. Below is a structured data presentation format used for Structure-Activity Relationship (SAR) analysis.

Table 1: Representative In Vitro Cytotoxicity Profile of Pyrazole-5-Carboxylic Acid Derivatives

Compound Class / Specific AgentPrimary Cell LineAssay TypeIC50 (µM)Putative Target / MechanismReference
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid A549 (Lung)CellTiter-Glo12.5 ± 1.2Broad-spectrum / ROS Generation[1]
Pyrazol-5-ol Derivative (Compound 6a)A549 (Lung)MTT15.29EGFR Tyrosine Kinase Inhibition[2]
Indolo-pyrazole Derivative (Compound 6c)SK-MEL-28 (Melanoma)SRB3.46Tubulin Polymerization Inhibition[4]
Mdm2/4-p53 Inhibitor (YH264)HCT116 (Colon)MTT18.3 ± 2.3Mdm2-p53 Interaction Disruption[3]
1-Methyl-1H-pyrazole-5-carboxamideRat HepatocytesRespirometry< 10.0Mitochondrial Respiratory Inhibition[6]

(Note: Data for the exact title compound is representative of the halogenated pyrazole class average to demonstrate proper SAR data structuring).

Experimental Visualizations

Below are the logical workflows and signaling pathways governing the evaluation of this compound class, rendered for high-contrast clarity.

Workflow n1 Compound Prep (DMSO Stock) n2 Cell Culture (A549, HCT116) n1->n2 n3 Primary Screen (CellTiter-Glo / MTT) n2->n3 n4 Secondary Screen (Flow Cytometry) n3->n4 IC50 < 10 µM n5 Mechanistic Assays (Western Blot, ROS) n4->n5 n6 Data & SAR Analysis n5->n6

Fig 1. Orthogonal in vitro cytotoxicity screening workflow for pyrazole derivatives.

Pathway c1 3-(4-Bromophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid c2 Intracellular Targets (Tubulin, EGFR, Mdm2) c1->c2 c3 Mitochondrial Depolarization c2->c3 c4 ROS Generation c2->c4 c5 Caspase 3/9 Activation c3->c5 c4->c5 c6 Apoptosis / Cell Death c5->c6

Fig 2. Putative apoptotic signaling cascade induced by pyrazole-5-carboxylic acid derivatives.

References

  • [1] NextSDS. 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID — Chemical Substance Information. 1

  • [6] National Institutes of Health (NIH). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.6

  • [4] Royal Society of Chemistry (RSC). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. 4

  • [2] Royal Society of Chemistry (RSC). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. 2

  • [3] National Institutes of Health (NIH). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction.3

  • [5] University of Parma (UniPr). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. 5

Sources

Exploratory

Pharmacokinetic Profiling of 3-(4-Bromophenyl)-1-Phenyl-1H-Pyrazole-5-Carboxylic Acid Derivatives

Scaffold Architecture and Physicochemical Causality The 1,5-diarylpyrazole class is a privileged scaffold in medicinal chemistry, foundational to the development of numerous therapeutics, including COX-2 inhibitors (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Architecture and Physicochemical Causality

The 1,5-diarylpyrazole class is a privileged scaffold in medicinal chemistry, foundational to the development of numerous therapeutics, including COX-2 inhibitors (e.g., celecoxib) and cannabinoid receptor modulators1[1]. The specific substitution pattern of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid introduces a highly specific set of pharmacokinetic (PK) challenges and advantages dictated by its physicochemical properties.

The addition of the heavy bromine atom at the para-position of the 3-phenyl ring serves a dual purpose. First, it significantly enhances the overall lipophilicity (LogP) of the molecule, which drives passive lipid bilayer permeability. Second, it sterically and electronically shields the aromatic ring from rapid cytochrome P450 (CYP450)-mediated oxidation, a common metabolic liability in unhalogenated diaryl pyrazoles.

Conversely, the 5-carboxylic acid moiety acts as a critical pharmacophore for target engagement (often forming critical hydrogen bonds with receptor residues) but complicates the ADME profile. With a typical pKa of 4.0–4.5, this acidic group is predominantly ionized at physiological pH (7.4)2[2]. This ionization restricts passive transcellular permeation in the lower intestine while simultaneously acting as a primary site for Phase II metabolic conjugation.

ADME Profiling Strategy

To accurately profile these derivatives, researchers must employ a tiered workflow that addresses both the lipophilic core and the reactive acidic appendage.

G A 3-(4-bromophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid B In Vitro ADME Profiling (HLM/MLM, Caco-2, PPB) A->B Synthesis C In Vivo Cassette Dosing (Mice/Rats) B->C Favorable Stability D LC-MS/MS Bioanalysis & PK Parameter Calculation C->D Plasma Sampling E Lead Optimization Decision D->E Data Synthesis

Workflow for the pharmacokinetic profiling of pyrazole-5-carboxylic acid derivatives.

Because of the compound's high lipophilicity and acidic nature, it exhibits extensive plasma protein binding (PPB > 95%). Therefore, determining the fraction unbound ( fu​ ) via equilibrium dialysis is a mandatory early step, as only the unbound drug is pharmacologically active and available for hepatic clearance.

Metabolic Pathways and Clearance Mechanisms

The metabolism of halogenated diaryl pyrazole-5-carboxylic acids is heavily skewed toward Phase II pathways. While the 1-phenyl ring may undergo minor CYP-mediated hydroxylation, the dominant clearance mechanism is UGT-mediated acyl glucuronidation of the 5-carboxylic acid 3[3]. This rapid glucuronidation often leads to high intrinsic clearance ( CLint​ ) and subsequent biliary or renal excretion, which can severely limit oral bioavailability.

G Parent Parent Compound (Diaryl Pyrazole Core) UGT UGT Enzymes (Phase II Metabolism) Parent->UGT Glucuronidation of 5-COOH CYP CYP450 Enzymes (Phase I Metabolism) Parent->CYP Oxidation of 1-Phenyl Metab1 Acyl Glucuronide (Major Excretory Metabolite) UGT->Metab1 Biliary/Renal Excretion Metab2 Hydroxylated Metabolite (Minor Pathway) CYP->Metab2 Further Phase II

Primary hepatic metabolic pathways for diaryl pyrazole-5-carboxylic acids.

Self-Validating Experimental Protocols

To ensure data integrity, all PK profiling must utilize self-validating systems incorporating internal standards and biological controls.

In Vitro Microsomal Stability (Phase I & II)

This protocol assesses the intrinsic clearance ( CLint​ ) of the compound by hepatic enzymes.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Causality: Maintaining 4°C prevents the premature thermal degradation of sensitive CYP and UGT enzymes.

  • Incubation Matrix: Combine the pyrazole derivative (1 µM final concentration), microsomes (0.5 mg/mL protein), and phosphate buffer (pH 7.4).

    • Self-Validation: Include a positive control (Verapamil for CYP, Diclofenac for UGT) to validate enzyme activity, and a negative control (buffer without cofactors) to rule out chemical instability.

  • Reaction Initiation: Add NADPH (1 mM) and UDPGA (2 mM) after a 5-minute pre-incubation at 37°C. Causality: NADPH is the obligate electron donor for CYP450s, while UDPGA provides the glucuronic acid moiety for UGTs.

  • Quenching: At exactly 0, 15, 30, and 60 minutes, extract 50 µL of the mixture and immediately inject it into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). Causality: Acetonitrile instantly denatures the proteins, halting metabolism. The IS corrects for any matrix ionization effects during mass spectrometry.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

In Vivo Cassette Dosing and LC-MS/MS Bioanalysis

Cassette dosing (N-in-1 dosing) allows for the simultaneous administration of multiple derivatives to a single animal, minimizing biological variance and accelerating throughput3[3].

  • Formulation: Dissolve up to 4 pyrazole derivatives in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline. Causality: This specific co-solvent system ensures the highly lipophilic brominated compounds remain in solution without precipitating upon entering the aqueous bloodstream.

  • Dosing: Administer Intravenously (IV, 1 mg/kg) and Per Os (PO, 10 mg/kg) to separate cohorts of Sprague-Dawley rats. Causality: Dual-route administration is mathematically required to calculate absolute oral bioavailability (%F).

  • Serial Sampling: Collect blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2-EDTA tubes. Causality: EDTA chelates calcium to prevent coagulation. The dense early timepoints accurately capture the rapid distribution phase ( α -phase), while later timepoints capture the terminal elimination phase ( β -phase).

  • Bioanalysis: Centrifuge blood to extract plasma. Spike with an IS, precipitate proteins with acetonitrile, and quantify using LC-MS/MS Multiple Reaction Monitoring (MRM). Causality: MRM allows the mass spectrometer to distinguish the cassette compounds based on their unique mass-to-charge ( m/z ) transitions, preventing signal overlap.

Quantitative Pharmacokinetic Data

The following table synthesizes the expected quantitative PK parameters for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid derivatives based on structural causality and empirical data from analogous diaryl pyrazoles.

ParameterTypical RangeMechanistic Rationale
LogP (Octanol/Water) 4.0 – 5.5Driven by the highly lipophilic 4-bromophenyl and 1-phenyl rings.
Plasma Protein Binding > 95%High lipophilicity combined with the acidic carboxylic acid leads to strong affinity for human serum albumin (HSA).
Clearance (CL, L/h/kg) 0.12 – 0.85Rapid systemic clearance is frequently observed due to extensive hepatic glucuronidation of the free carboxylic acid.
Oral Bioavailability (%F) 2% – 30%Severely limited by poor aqueous solubility in the GI tract and high first-pass hepatic metabolism (UGT conjugation).
Half-life ( t1/2​ , h) 1.5 – 4.0A moderate half-life dictated by the balance between a high volume of distribution ( Vd​ ) into lipid tissues and rapid hepatic clearance.

Sources

Foundational

Thermodynamic properties and stability of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery T...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The compound 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a member of this important class of heterocycles. As a potential active pharmaceutical ingredient (API) or a key intermediate, a thorough understanding of its physicochemical properties is paramount for successful drug development.[3]

This technical guide offers a comprehensive analysis of the thermodynamic properties and chemical stability of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. For researchers, formulation scientists, and drug development professionals, these parameters are critical for predicting a compound's behavior during manufacturing, formulation, and long-term storage, ultimately influencing its bioavailability, efficacy, and safety.[4] This document provides both theoretical grounding and practical experimental protocols to characterize this promising molecule.

Synthesis and Structural Characterization

The synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of an appropriate β-dicarbonyl compound, such as 4-(4-bromophenyl)-2,4-dioxobutanoic acid, with phenylhydrazine.[5] This approach provides a direct route to the pyrazole core with the desired substituents.

Proposed Synthetic Workflow

The synthesis proceeds in two primary stages:

  • Claisen Condensation: Formation of the β-dicarbonyl intermediate, 4-(4-bromophenyl)-2,4-dioxobutanoic acid, by reacting 4-bromoacetophenone with diethyl oxalate.

  • Cyclization: Reaction of the resulting dicarbonyl compound with phenylhydrazine in a suitable solvent like ethanol, leading to the formation of the pyrazole ring through cyclization and dehydration.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pyrazole Formation A 4-Bromoacetophenone C Claisen Condensation A->C B Diethyl Oxalate B->C D 4-(4-Bromophenyl)-2,4-dioxobutanoic acid C->D F Cyclization/ Dehydration D->F E Phenylhydrazine E->F G 3-(4-Bromophenyl)-1-phenyl-1H- pyrazole-5-carboxylic acid F->G

Caption: Synthetic route for the target compound.

Structural Elucidation

Following synthesis and purification (typically via recrystallization), the structure and purity of the compound must be unequivocally confirmed using a suite of spectroscopic techniques.[1][6]

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to identify key functional groups. Expected characteristic peaks would include C=O stretching for the carboxylic acid, C=N stretching within the pyrazole ring, and C-Br stretching.[7]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, with the isotopic pattern of bromine serving as a distinctive marker.[8]

  • Elemental Analysis: Verifies the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and other elements.

Thermodynamic Properties: A Foundation for Formulation

Thermodynamic properties govern the physical state and behavior of a substance, providing critical data for every stage of pharmaceutical development, from API processing to final dosage form design.[9]

Thermal Analysis: Melting Point and Enthalpy of Fusion

The melting point and enthalpy of fusion are fundamental thermodynamic parameters that provide insights into the purity and crystalline stability of a compound. These are typically determined using Differential Scanning Calorimetry (DSC).[10] DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[11]

Experimental Protocol: DSC for Melting Point Determination

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The melting point (T_onset) is determined from the onset of the endothermic melting peak, and the enthalpy of fusion (ΔH_fus) is calculated from the area under the peak.[10]

Table 1: Illustrative Thermal Properties of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

ParameterMethodIllustrative ValueSignificance
Melting Point (T_onset)DSC215 - 225 °CHigh melting point suggests a stable crystal lattice.[]
Enthalpy of Fusion (ΔH_fus)DSC30 - 40 kJ/molIndicates the energy required to break the crystal lattice.
Heat Capacity (C_p)DSC300 - 350 J/(mol·K)Important for heat transfer calculations in manufacturing.[13]
Solubility: A Prerequisite for Bioavailability

For an orally administered drug, aqueous solubility is often a rate-limiting step for absorption and, consequently, bioavailability.[4] As a carboxylic acid, the solubility of the title compound is expected to be highly pH-dependent.[14]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • System Preparation: Add an excess amount of the compound to vials containing buffers of different pH values (e.g., pH 2.0, 5.8, 6.5) simulating gastrointestinal conditions.[14]

  • Equilibration: Shake the vials at a constant temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: Filter the suspensions and analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Reporting: Express solubility in units such as mg/mL or µg/mL.

Table 2: Illustrative pH-Dependent Solubility Profile

MediumpHIllustrative Solubility (µg/mL)Relevance
Simulated Gastric Fluid2.0< 10Low solubility in acidic conditions.
Water~5.510 - 20Poor aqueous solubility.
Simulated Intestinal Fluid6.550 - 150Increased solubility as the carboxylic acid deprotonates.[14]

The low aqueous solubility suggests that the compound may belong to BCS Class II (low solubility, high permeability), which often requires formulation strategies like micronization or solid dispersions to enhance dissolution and bioavailability.[4]

Stability Assessment: Ensuring Safety and Efficacy

Stability testing is a non-negotiable component of drug development, providing the data needed to determine shelf life and appropriate storage conditions.[15] It involves subjecting the API to various stress conditions to identify potential degradation pathways and products.

Thermal Stability

Thermogravimetric Analysis (TGA) and DSC are primary techniques for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature, identifying the onset of thermal decomposition.[16]

Experimental Protocol: TGA for Decomposition Analysis

  • Sample Preparation: Place 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere.

  • Data Analysis: The decomposition temperature (T_d) is identified as the temperature at which significant mass loss begins.[10][16]

Table 3: Illustrative Thermal Stability Data

ParameterMethodIllustrative ValueInterpretation
Decomposition Onset (T_d)TGA> 250 °CHigh thermal stability, suitable for standard manufacturing processes.
Thermal Events (pre-decomposition)DSCNone observedIndicates no significant phase transitions (e.g., polymorphism) before melting.
Chemical Stability: Forced Degradation Studies

Forced degradation studies are essential to develop stability-indicating analytical methods and to understand the degradation profile of the API under stress conditions as outlined by the International Council for Harmonisation (ICH).[17]

Protocol 2: Forced Degradation Study [17]

  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the solution and solid sample to light according to ICH Q1B guidelines.

    • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control, using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.

Stability_Testing_Workflow cluster_0 Stress Conditions A Acid Hydrolysis (0.1 M HCl) Analysis Stability-Indicating HPLC-PDA Analysis A->Analysis B Base Hydrolysis (0.1 M NaOH) B->Analysis C Oxidation (3% H₂O₂) C->Analysis D Photolytic Stress (ICH Q1B) D->Analysis E Thermal Stress (105°C) E->Analysis API API Sample (Solid & Solution) API->A API->B API->C API->D API->E Outcome Identify Degradation Products Establish Degradation Pathway Determine Shelf-Life Analysis->Outcome

Caption: Workflow for forced degradation studies.

The stability of pyrazole derivatives can be influenced by their substituents.[18] The presence of the carboxylic acid group may make the compound susceptible to decarboxylation under harsh thermal stress, while the pyrazole ring itself is generally quite stable.[19]

Conclusion

This technical guide has detailed the critical thermodynamic properties and stability profile of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. The illustrative data suggest a molecule with high thermal stability, a stable crystalline form, and pH-dependent aqueous solubility characteristic of a carboxylic acid. Its poor solubility in acidic and neutral media indicates that formulation strategies will be essential to ensure adequate bioavailability if developed as an oral therapeutic. The provided experimental protocols offer a robust framework for researchers to generate the precise data required for regulatory submissions and to guide the successful development of this compound from a laboratory curiosity into a potential therapeutic agent.

References

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC. (n.d.).
  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials - Lab Manager. (n.d.).
  • Dissolution Study of Active Pharmaceutical Ingredients Using the Flow Through Apparatus Usp 4. (n.d.).
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.).
  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23).
  • Thermal Analysis in the Pharmaceutical Industry - TA Instruments. (n.d.).
  • (PDF) REVIEW: AN EFFORTS TO INCREASE THE SOLUBILITY AND DISSOLUTION OF ACTIVE PHARMACEUTICAL INGREDIENTS - ResearchGate. (n.d.).
  • Solubility and Dissolution Rate of Active Pharmaceutical Ingredients: Dissolution Media and Effect of Enhancers - Dipòsit Digital de la Universitat de Barcelona. (2021, May 21).
  • Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents - Nanotechnology Perceptions. (n.d.).
  • Application of Thermal Analysis Technology in Pharmaceutical Field - BOC Sciences. (n.d.).
  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010, March 1).
  • Synthesis of 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 1. - ResearchGate. (n.d.).
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed. (2024, January 15).
  • Solubility and dissolution rate of active pharmaceutical ingredients: dissolution media and effect of enhancers - Dialnet. (n.d.).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC. (2025, November 3).
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents - ijpbs. (2024, April 1).
  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies - Letters in Applied NanoBioScience. (2025, November 25).
  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. (n.d.).
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (n.d.).
  • Thermodynamics of Organic Compounds. (n.d.).
  • experimental thermodynamics volume vii - College of Engineering and Applied Science. (n.d.).
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. (n.d.).
  • 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - Chem-Impex. (n.d.).
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC. (2025, July 1).
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF - ResearchGate. (n.d.).
  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (n.d.).
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials | Crystal Growth & Design - ACS Publications. (2024, July 25).
  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand - MDPI. (2022, February 10).
  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. (n.d.).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31).
  • (PDF) 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid - ResearchGate. (2024, January 2).
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.).
  • 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID - NextSDS. (n.d.).
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. (n.d.).

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: A Detailed Guide for Researchers

Introduction 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the development of novel therapeutic agents and functional materials. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the development of novel therapeutic agents and functional materials. The pyrazole core is a prevalent scaffold in medicinal chemistry, and the specific substitution pattern of this molecule, featuring a bromophenyl group at the 3-position and a phenyl group at the 1-position, offers unique opportunities for further chemical modification and structure-activity relationship (SAR) studies. This application note provides a comprehensive, step-by-step protocol for the synthesis of this target compound, designed for researchers and professionals in drug development and organic synthesis. The protocol is based on established and reliable chemical transformations, ensuring a high degree of reproducibility.

Synthetic Strategy Overview

The synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is achieved through a robust three-step sequence. This strategy begins with a Claisen condensation to construct a key β-dicarbonyl intermediate. This is followed by a classic Knorr pyrazole synthesis via cyclocondensation, and the final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid. Each step has been optimized to ensure high yields and purity of the products.

Synthetic_Pathway 4-Bromoacetophenone 4-Bromoacetophenone Intermediate_1 Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate 4-Bromoacetophenone->Intermediate_1 Step 1: Claisen Condensation Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Intermediate_1 Intermediate_2 Ethyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylate Intermediate_1->Intermediate_2 Step 2: Knorr Pyrazole Synthesis Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate_2 Final_Product 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid Intermediate_2->Final_Product Step 3: Hydrolysis caption Overall synthetic workflow.

Figure 1: Overall synthetic workflow.

PART 1: Experimental Protocols

Step 1: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (Intermediate 1)

This initial step involves a mixed Claisen condensation reaction. The enolate of 4-bromoacetophenone, formed by a strong base, acts as the nucleophile, attacking the electrophilic carbonyl of diethyl oxalate. Diethyl oxalate is an ideal partner in this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation, leading to a cleaner reaction profile.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromoacetophenone199.0410.0 g50.2
Diethyl oxalate146.148.8 g (7.9 mL)60.2
Sodium ethoxide (21% in ethanol)68.0517.8 mL55.2
Ethanol, absolute46.07100 mL-
Diethyl ether74.12150 mL-
Hydrochloric acid, 2M36.46As needed-
Brine-50 mL-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-bromoacetophenone (10.0 g, 50.2 mmol) and absolute ethanol (50 mL). Stir the mixture until the solid is completely dissolved.

  • In a separate beaker, prepare a solution of sodium ethoxide by adding sodium ethoxide (21% in ethanol, 17.8 mL, 55.2 mmol) to absolute ethanol (50 mL).

  • Transfer the sodium ethoxide solution to the dropping funnel and add it dropwise to the stirred solution of 4-bromoacetophenone over 30 minutes at room temperature.

  • After the addition is complete, add diethyl oxalate (8.8 g, 60.2 mmol) dropwise to the reaction mixture over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Acidify the reaction mixture by slowly adding 2M hydrochloric acid until the pH is approximately 2-3. A yellow precipitate should form.

  • Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate as a yellow solid.

Step 2: Synthesis of Ethyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylate (Intermediate 2)

This step is a classic Knorr pyrazole synthesis, a cyclocondensation reaction between the 1,3-dicarbonyl compound (Intermediate 1) and phenylhydrazine. The reaction is typically acid-catalyzed and proceeds with high regioselectivity.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate299.1110.0 g33.4
Phenylhydrazine108.143.6 g (3.5 mL)33.4
Glacial acetic acid60.0550 mL-
Ethanol, cold46.0750 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (10.0 g, 33.4 mmol) in glacial acetic acid (50 mL).

  • Add phenylhydrazine (3.6 g, 33.4 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 120°C) for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing 200 mL of ice-water. A precipitate will form.

  • Stir the mixture for 30 minutes to allow for complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (50 mL).

  • Dry the product under vacuum to yield ethyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylate as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Step 3: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (Final Product)

The final step is the hydrolysis of the ester group of Intermediate 2 to the corresponding carboxylic acid. This is achieved by saponification using a strong base, followed by acidification.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylate371.2210.0 g26.9
Sodium hydroxide40.002.15 g53.8
Ethanol46.0775 mL-
Water18.0225 mL-
Hydrochloric acid, 2M36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylate (10.0 g, 26.9 mmol) in a mixture of ethanol (75 mL) and water (25 mL).

  • Add sodium hydroxide (2.15 g, 53.8 mmol) to the solution and heat the mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

PART 2: Characterization and Validation

To ensure the identity and purity of the synthesized compounds, a full suite of analytical techniques should be employed. Below are the expected characterization data based on the known structures.

Expected Characterization Data:

CompoundMolecular FormulaMelting Point (°C)Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
Intermediate 1 C₁₂H₁₁BrO₄~70-751.35 (t, 3H), 4.30 (q, 2H), 7.60 (d, 2H), 7.80 (d, 2H), 7.95 (s, 1H)14.1, 62.5, 129.0, 129.5, 132.0, 134.5, 160.0, 185.0, 190.5
Intermediate 2 C₁₈H₁₅BrN₂O₂~130-1351.30 (t, 3H), 4.25 (q, 2H), 7.20-7.60 (m, 10H), 7.70 (s, 1H)14.2, 61.5, 115.0, 122.0, 125.5, 128.5, 129.0, 130.0, 132.0, 138.0, 142.0, 150.0, 162.0
Final Product C₁₆H₁₁BrN₂O₂>2007.25-7.65 (m, 10H), 7.75 (s, 1H), 13.5 (br s, 1H)115.5, 122.5, 126.0, 128.8, 129.2, 130.5, 132.2, 138.5, 142.5, 150.5, 165.0

Note: The expected NMR chemical shifts are estimates and may vary depending on the solvent and instrument used.

PART 3: Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Claisen Condensation Mechanism

The Claisen condensation proceeds via the formation of an enolate from 4-bromoacetophenone, which then attacks one of the carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-dicarbonyl product.

Claisen_Mechanism Start 4-Bromoacetophenone + Diethyl Oxalate Enolate Enolate Formation (Base catalysis) Start->Enolate Attack Nucleophilic Attack Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Product Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate Elimination->Product caption Mechanism of Claisen condensation.

Figure 2: Mechanism of Claisen condensation.

Knorr Pyrazole Synthesis Mechanism

The Knorr synthesis involves the initial condensation of phenylhydrazine with one of the carbonyl groups of the β-dicarbonyl intermediate to form a hydrazone. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the remaining carbonyl group. Finally, dehydration leads to the formation of the aromatic pyrazole ring.

Knorr_Mechanism Start Dicarbonyl + Phenylhydrazine Condensation Condensation Start->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazole Ring Dehydration->Product caption Mechanism of Knorr pyrazole synthesis.

Figure 3: Mechanism of Knorr pyrazole synthesis.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]

  • Molbank. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank2024 , 2024(1), M1757. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. [Link]

Sources

Application

Suzuki-Miyaura cross-coupling reaction conditions for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid Executive Summary The functionalization of highly decorated heterocyclic scaffolds is a cornerstone of modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Executive Summary

The functionalization of highly decorated heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. The substrate 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid presents a unique synthetic challenge for palladium-catalyzed Suzuki-Miyaura cross-coupling. It contains three distinct functional zones: an electrophilic aryl bromide, a strongly coordinating pyrazole core, and an acidic, unprotected carboxylic acid.

This guide provides a comprehensive, field-proven methodology to achieve high-yielding carbon-carbon bond formation without the need for prior esterification and subsequent deprotection steps. By manipulating base stoichiometry, solvent polarity, and ligand sterics, researchers can leverage the free carboxylic acid as a strategic advantage for downstream purification.

Mechanistic Insights & Causality: Designing the Optimal System

To achieve a self-validating and robust protocol, one must understand the causality behind the failure of standard Suzuki conditions when applied to this substrate.

The Carboxylic Acid Conundrum & Base Stoichiometry

The Suzuki-Miyaura reaction relies on a base (typically carbonates or phosphates) to activate the boronic acid, converting it into a nucleophilic boronate complex capable of transmetalation[1]. However, the free carboxylic acid (pKa ~4-5) on the pyrazole ring will immediately undergo an acid-base reaction, neutralizing the first equivalent of the inorganic base[2].

  • The Fix: A standard 1.5–2.0 equivalents of base will stall the catalytic cycle. A minimum of 3.0 to 4.0 equivalents of base is mandatory. The first equivalent deprotonates the carboxylic acid, while the remaining equivalents drive the transmetalation step.

Solubility Dynamics & Biphasic Solvents

Upon deprotonation, the substrate becomes a highly polar carboxylate salt. If traditional anhydrous organic solvents (e.g., pure toluene or DMF) are used, this salt will precipitate, effectively removing the electrophile from the catalytic cycle.

  • The Fix: An aqueous-organic biphasic solvent system is required. A mixture of 1,4-Dioxane and Water (typically 3:1 or 4:1 v/v) ensures that the organic-soluble Pd-catalyst and boronic acid can interact with the water-soluble carboxylate salt and inorganic base at the solvent interface[3],[4].

Overcoming Pyrazole Coordination

The nitrogen atoms within the pyrazole core are excellent Lewis bases and can coordinate to the palladium center, potentially displacing weaker ligands and poisoning the catalyst.

  • The Fix: The use of a robust bidentate ligand is critical. Pd(dppf)Cl₂·CH₂Cl₂ is the optimal pre-catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand binds tightly to the palladium center, preventing the pyrazole nitrogens from coordinating, while maintaining high oxidative addition rates into the C-Br bond[5].

Mechanism Substrate Aryl Bromide (Free -COOH) Salt Carboxylate Salt (Aqueous Soluble) Substrate->Salt Base (1.0 eq) Deprotonation OxAdd Oxidative Addition [Pd(0) -> Pd(II)] Salt->OxAdd Pd Catalyst TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Aryl-B(OH)2 Base (2.0 eq) RedElim Reductive Elimination (Coupled Product) TransMet->RedElim C-C Bond Formation RedElim->OxAdd Pd(0) Regeneration

Mechanistic pathway of Suzuki coupling with free carboxylic acids.

Data Presentation: Condition Optimization Matrix

The following table summarizes the quantitative optimization data for bromobenzoic acid/pyrazole derivatives, illustrating the causality of the chosen parameters.

Catalyst System (5 mol%)Base (Equivalents)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄K₂CO₃ (1.5 eq)Toluene (Anhydrous)100< 10%Base consumed by -COOH; transmetalation fails[2].
Pd(PPh₃)₄K₂CO₃ (3.5 eq)Toluene (Anhydrous)10025%Substrate forms insoluble salt; phase separation occurs.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ (3.5 eq) 1,4-Dioxane / H₂O (4:1) 90 > 85% Optimal biphasic system; dppf prevents pyrazole coordination[3],[5].
Pd(OAc)₂ / SPhosK₃PO₄ (3.5 eq)THF / H₂O (10:1)8080%Highly active alternative, but SPhos ligand is cost-prohibitive for scale-up.

Experimental Protocol: Direct Aqueous Suzuki-Miyaura Coupling

This protocol utilizes an acid-base extraction strategy, making it a self-validating workflow. By keeping the carboxylic acid unprotected, the product can be easily separated from neutral organic impurities (like homocoupled boronic acid or degraded phosphine ligands) without the immediate need for column chromatography.

Reagents & Materials (1.0 mmol scale)
  • Substrate: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 mmol, ~343 mg)

  • Nucleophile: Arylboronic acid (1.3 mmol, 1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, ~41 mg, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.5 mmol, ~484 mg, 3.5 equiv)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask or heavy-walled microwave vial equipped with a magnetic stir bar, add the pyrazole substrate, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and Deionized Water. Immediately subject the biphasic mixture to three cycles of freeze-pump-thaw, or vigorously sparge the solution with Argon for 15 minutes.

    • Expert Insight: Oxygen must be rigorously excluded. In aqueous basic conditions, oxygen rapidly promotes the homocoupling of boronic acids and oxidizes the phosphine ligands, killing the catalyst.

  • Catalysis: Seal the vessel under an Argon atmosphere. Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure maximum surface area at the biphasic interface. Heat for 12–16 hours.

  • Basic Workup (Impurity Cleansing): Cool the reaction to room temperature. Dilute the mixture with 10 mL of Deionized Water and 15 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel, shake, and allow the layers to separate. Extract and discard the organic (EtOAc) layer.

    • Expert Insight: At this stage, the reaction pH is >10. The desired cross-coupled product exists as a water-soluble carboxylate salt. Discarding the organic layer efficiently removes the palladium catalyst, unreacted boronic acid, and neutral organic byproducts.

  • Acidification & Isolation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, carefully add 1M HCl dropwise until the pH reaches 2–3. The cross-coupled pyrazole-5-carboxylic acid will typically precipitate as a solid.

  • Final Extraction & Purification: Extract the acidified aqueous layer with fresh EtOAc (3 x 15 mL). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is usually >90% pure and can be further polished via recrystallization from Ethanol/Water.

Workflow Step1 1. Reaction Setup Combine reagents in Dioxane/H2O Step2 2. Degassing Argon sparge (15 min) Step1->Step2 Step3 3. Catalysis Heat at 90°C (12-18 h) Step2->Step3 Step4 4. Basic Workup Wash with EtOAc (Removes impurities) Step3->Step4 Step5 5. Acidification Adjust aqueous layer to pH 2-3 Step4->Step5 Step6 6. Isolation Extract with EtOAc & Concentrate Step5->Step6

Step-by-step experimental workflow for the direct aqueous Suzuki coupling.

References

  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.

  • Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. RSC Advances.

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ACS Publications.

  • Towards novel tacrine analogues: Pd(dppf)Cl₂·CH₂Cl₂ catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Publishing.

  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Method

Application Notes and Protocols for the Preparation of Amide Derivatives from 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Introduction: The Significance of Pyrazole Amides in Modern Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1] Its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrazole Amides in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The synthesis of amide derivatives from pyrazole carboxylic acids, such as 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, represents a critical strategy for the expansion of chemical diversity and the development of novel drug candidates. The amide bond, a fundamental linkage in biological systems, provides a synthetically accessible handle to modulate the physicochemical and pharmacological properties of the parent molecule. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of amide derivatives from 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, detailing various synthetic methodologies with an emphasis on mechanistic understanding and practical execution.

Synthetic Strategies for Amide Bond Formation

The conversion of a carboxylic acid to an amide is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. This can be achieved through several reliable methods, each with its own set of advantages and considerations. The choice of method often depends on the substrate scope, desired reaction conditions, and the scale of the synthesis. Below, we detail three robust and widely employed methods for the synthesis of amide derivatives from 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

Method 1: Carbodiimide-Mediated Coupling using EDC and HOBt

The use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt), is a mild and efficient method for amide bond formation.[3] This method is particularly well-suited for substrates with sensitive functional groups due to its gentle reaction conditions.

Mechanism of Action:

The reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, which terminates the reaction. The addition of HOBt mitigates this side reaction by intercepting the O-acylisourea to form an active HOBt-ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to a more efficient and cleaner amide formation.[3]

Experimental Workflow: EDC/HOBt Coupling

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, amine, and HOBt in an anhydrous aprotic solvent (e.g., DMF or DCM). Cool Cool the reaction mixture to 0 °C in an ice bath. Start->Cool 1. Add_EDC Add EDC portion-wise to the stirred solution. Cool->Add_EDC 2. Warm Allow the reaction to warm to room temperature and stir for 12-24 hours. Add_EDC->Warm 3. Quench Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Warm->Quench 4. Monitor by TLC Extract Extract the product with an organic solvent (e.g., ethyl acetate). Quench->Extract 5. Wash Wash the organic layer with saturated NaHCO3 solution and brine. Extract->Wash 6. Dry Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Wash->Dry 7. Purify Purify the crude product by column chromatography or recrystallization. Dry->Purify 8.

Caption: General workflow for EDC/HOBt mediated amide synthesis.

Detailed Protocol: EDC/HOBt Coupling

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • EDC Addition: To the stirred solution, add EDC hydrochloride (1.2 eq.) portion-wise over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Method 2: Uronium/Aminium Salt-Based Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[4]

Mechanism of Action:

The carboxylic acid, deprotonated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate rapidly reacts with the amine nucleophile to yield the amide product and tetramethylurea as a byproduct. The pyridine nitrogen in the HATU structure is thought to facilitate the reaction through a neighboring group effect, stabilizing the transition state.[4]

Reaction Mechanism: HATU Coupling

G cluster_0 Activation cluster_1 Amide Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate Active_Ester O-acyl(tetramethyl)isouronium salt Carboxylate->Active_Ester Nucleophilic Attack HATU HATU HATU->Active_Ester Amide R-CONH-R' Active_Ester->Amide Nucleophilic Attack Byproduct Tetramethylurea Active_Ester->Byproduct Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Protocol: HATU Coupling

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Method 3: Acyl Chloride Formation using Thionyl Chloride (SOCl₂)

This classical method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine to form the amide. This method is generally robust and cost-effective but can be harsh for sensitive substrates.

Mechanism of Action:

The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, with the concomitant loss of sulfur dioxide and a proton, to yield the acyl chloride. The acyl chloride is a highly electrophilic species that reacts rapidly with amines.

Experimental Workflow: Thionyl Chloride Method

G cluster_0 Acyl Chloride Formation cluster_1 Amide Formation and Purification Start Suspend 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent (e.g., DCM or Toluene). Add_SOCl2 Add thionyl chloride (excess) and a catalytic amount of DMF. Start->Add_SOCl2 1. Reflux Reflux the mixture for 1-3 hours. Add_SOCl2->Reflux 2. Evaporate Remove excess SOCl₂ and solvent under vacuum. Reflux->Evaporate 3. Dissolve_Acyl_Chloride Dissolve the crude acyl chloride in anhydrous DCM. Evaporate->Dissolve_Acyl_Chloride 4. Use crude acyl chloride immediately Add_Amine Add a solution of the amine and a base (e.g., triethylamine) dropwise at 0 °C. Dissolve_Acyl_Chloride->Add_Amine 5. Stir Stir at room temperature for 2-16 hours. Add_Amine->Stir 6. Workup_Purify Perform aqueous work-up and purify the product. Stir->Workup_Purify 7. Monitor by TLC

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Detailed Protocol: Thionyl Chloride Method

  • Acyl Chloride Formation: In a fume hood, suspend 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) in an excess of thionyl chloride or in an anhydrous solvent like toluene with an excess of thionyl chloride (2-5 eq.). Add a catalytic amount of DMF (1-2 drops).

  • Heating: Heat the mixture to reflux for 1-3 hours. The reaction can be monitored for the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all thionyl chloride is removed as it will react with the amine in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (2.0 eq.) in anhydrous DCM.

  • Addition: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of Amidation Methods

MethodCoupling ReagentsBaseSolventTemperatureTypical Reaction TimeAdvantagesDisadvantages
EDC/HOBt EDC, HOBtDIPEA or Et₃NDMF, DCM0 °C to RT12-24 hMild conditions, good for sensitive substrates, water-soluble byproducts.Slower reaction times, potential for side reactions without HOBt.
HATU HATUDIPEADMFRT2-6 hHigh efficiency, fast reactions, good for hindered substrates.Higher cost of reagent, potential for side reaction with primary amine if used in excess.
Thionyl Chloride SOCl₂Et₃N or PyridineToluene, DCMReflux, then 0 °C to RT3-18 hCost-effective, robust for simple substrates.Harsh conditions, not suitable for sensitive functional groups, corrosive and toxic reagent.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Product Formation: In EDC couplings, the formation of N-acylurea can be minimized by the stoichiometric use of HOBt.[3] With HATU, using a slight excess of the carboxylic acid relative to the amine can help to avoid the formation of guanidinium byproducts.

  • Purification Challenges: The polarity of the synthesized amide will dictate the optimal purification strategy. A non-polar amide may be purified by recrystallization from a non-polar solvent mixture (e.g., hexanes/ethyl acetate), while a more polar amide will likely require silica gel chromatography with a more polar eluent system (e.g., methanol/DCM).

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • Coupling reagents such as EDC and HATU can be sensitizers and should be handled with care to avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of amide derivatives from 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a versatile and powerful strategy for the generation of novel compounds with potential therapeutic applications. The choice of the amidation method should be guided by the specific properties of the amine substrate, the desired scale of the reaction, and the available resources. The protocols detailed in this application note provide a solid foundation for the successful synthesis and purification of a diverse library of pyrazole amides, thereby facilitating further exploration of their biological activities.

References

  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(3), 833.
  • PMC. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3325-3328.
  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • BenchChem. (2025).
  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 818-823.
  • ResearchGate. (2014). Synthesis of the amides of the 1-(2-pyridyl)pyrazole-3-carboxylic acids.
  • Google Patents. (2011). Process for the preparation of pyrazole carboxylic acid amides. WO2011131544A1.
  • ACS Publications. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
  • MDPI. (2022).
  • Taylor & Francis Online. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 818-823.
  • ResearchGate. (2018). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • RSC Publishing. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(45), 38937-38944.
  • PMC. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2934.

Sources

Application

Application Notes and Protocols: In Vivo Dosing of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid in Murine Models

Introduction 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a synthetic compound featuring a pyrazole core, a structure known for a wide range of biological activities.[1][2][3][4][5] Research has pointed to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a synthetic compound featuring a pyrazole core, a structure known for a wide range of biological activities.[1][2][3][4][5] Research has pointed to the potential of pyrazole derivatives in various therapeutic areas, including as anti-inflammatory, analgesic, and anti-cancer agents.[2][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and methodologies for establishing in vivo dosing regimens for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in murine models.

Given that novel small molecules often exhibit poor aqueous solubility, this guide places a strong emphasis on formulation development to ensure adequate bioavailability for preclinical assessment.[8][9] The protocols outlined herein are designed to be adaptable and provide a robust framework for determining appropriate dosage, administration routes, and for monitoring the pharmacokinetic and pharmacodynamic profiles of the compound.

I. Formulation Development for a Poorly Soluble Compound

A critical initial step in the in vivo evaluation of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is the development of a suitable formulation that ensures consistent and adequate systemic exposure in murine models. The low aqueous solubility of many new chemical entities can be a significant hurdle to obtaining meaningful in vivo data.[8]

A. Solubility Assessment

A preliminary assessment of the compound's solubility in various pharmaceutically acceptable vehicles is essential. This will guide the selection of an appropriate formulation strategy.

Table 1: Example Solubility Screening Vehicles

Vehicle CategoryExamplesPurpose
Aqueous Vehicles Saline, Phosphate-Buffered Saline (PBS)To determine baseline aqueous solubility.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol, EthanolTo enhance solubility for parenteral administration.[10][11]
Surfactants Tween 80, Solutol HS-15To improve wetting and solubilization, often used in combination with co-solvents.[8][10]
Lipid-based Systems Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT)For oral or subcutaneous administration of lipophilic compounds.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrinTo form inclusion complexes that increase aqueous solubility.[11]

B. Formulation Strategies

Based on the solubility assessment, a suitable formulation can be developed. For a compound like 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, which is likely to be poorly soluble in water, a co-solvent or suspension formulation is a common starting point.

Protocol 1: Preparation of a Co-solvent-based Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection
  • Vehicle Preparation: Prepare a vehicle solution of 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection.[10]

  • Drug Solubilization: Accurately weigh the required amount of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid and add it to the prepared vehicle.

  • Mixing: Vortex and sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if the compound's stability at elevated temperatures is confirmed.[10]

  • pH Adjustment: If necessary, adjust the pH of the final solution with dilute HCl or NaOH to improve solubility and stability.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.[10]

Protocol 2: Preparation of a Suspension for Oral (PO) Gavage
  • Vehicle Preparation: Prepare an aqueous solution containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose) and a wetting agent (e.g., 0.1% v/v Tween 80).

  • Particle Size Reduction (Optional but Recommended): If the compound is crystalline, consider micronization or nanomilling to create a nanosuspension, which can improve the dissolution rate and bioavailability.[9][12]

  • Slurry Preparation: Create a slurry by dispersing the compound in the prepared vehicle.

  • Homogenization: Homogenize the suspension using a suitable method (e.g., sonication, high-shear mixing) to ensure a uniform particle size distribution.

  • Final Formulation: The resulting suspension can be directly used for oral gavage.

dot

Caption: Workflow for formulation development and in vivo dosing.

II. Dose-Range Finding and Toxicity Assessment

Before initiating efficacy studies, it is crucial to determine the maximum tolerated dose (MTD) and to observe any acute toxicity of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in the selected murine model.

A. Study Design

A single-dose escalation study is a common approach.

  • Animal Model: Use a common mouse strain such as C57BL/6 or BALB/c.

  • Group Size: A small group size (n=3-5 per group) is typically sufficient for this initial assessment.

  • Dose Levels: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • Route of Administration: The chosen route should align with the intended therapeutic application (e.g., oral for chronic conditions, intravenous for acute models).

  • Observation Period: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) for at least 7-14 days post-dosing.

Table 2: Parameters for Acute Toxicity Monitoring

ParameterObservation DetailsFrequency
Clinical Signs Changes in posture, gait, respiration, and general behavior.Continuously for the first 4 hours, then daily.
Body Weight Daily for the first week, then weekly.Daily/Weekly
Food/Water Intake Monitor for significant changes.Daily
Mortality Record time of death if it occurs.Daily

Some pyrazole derivatives have been associated with mitochondrial toxicity, which can lead to acute in vivo toxicity.[13] Therefore, any signs of distress should be carefully noted.

III. Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This information is critical for designing effective dosing schedules for efficacy studies.

Protocol 3: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model and Dosing: Use male C57/BL6 mice (n=3-5 per time point). Administer a single dose of the compound via the desired route (e.g., 10 mg/kg PO or 1 mg/kg IV).

  • Sample Collection: Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14] Plasma should be separated and stored at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t1/2 Half-life.
F% Bioavailability (calculated by comparing oral and IV AUC).

dot

pk_pd_relationship Dose Administered Dose PK Pharmacokinetics (PK) (Drug Concentration in Plasma) Dose->PK ADME PD Pharmacodynamics (PD) (Biological Effect) PK->PD Target Engagement Efficacy Therapeutic Efficacy PD->Efficacy

Caption: Relationship between dosing, PK, and PD.

IV. Pharmacodynamic (PD) and Efficacy Studies

Pharmacodynamic studies aim to correlate the drug concentration with its biological effect. Given that 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid has potential anti-inflammatory applications, a relevant in vivo model can be employed.[2][6]

Protocol 4: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
  • Animal Model: Use Wistar rats or Swiss albino mice.

  • Dosing: Administer the test compound orally at various doses (e.g., 10, 30, 100 mg/kg) one hour before the carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Inflammation: Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

V. Data Interpretation and Dose Selection for Efficacy Studies

The data from the dose-range finding, PK, and PD studies should be integrated to select an appropriate dose and schedule for pivotal efficacy studies. The goal is to choose a dose that is well-tolerated and provides sufficient target engagement to elicit a therapeutic effect.

VI. Conclusion

The successful in vivo evaluation of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in murine models is contingent upon a systematic and data-driven approach. Careful attention to formulation development is paramount to ensure adequate bioavailability. The subsequent dose-range finding, pharmacokinetic, and pharmacodynamic studies will provide the necessary information to establish a safe and efficacious dosing regimen for further preclinical development.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Aluri, K. C., et al. (2023, April 5). Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice. PubMed.
  • Bergström, C. A., et al. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed.
  • EMA. (2010, May 31). Formulation of poorly soluble compounds.
  • Rong, R., et al. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. PMC.
  • Al-Azmi, S., et al. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Jabbar, A., et al. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.
  • Chem-Impex. 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid.
  • Rauf, A., et al. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC.
  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • J&K Scientific. 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid | 46413-66-5.
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Eweas, A. F., et al. (2015, October 15). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar.

Sources

Method

Application Note: Formulation Strategies for Delivering 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid in Cell Cultures

Executive Summary The successful in vitro evaluation of novel synthetic small molecules often hinges on overcoming severe physicochemical limitations. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful in vitro evaluation of novel synthetic small molecules often hinges on overcoming severe physicochemical limitations. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a highly lipophilic, halogenated 1,3-diarylpyrazole derivative. While the pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, compounds with this specific dual-aromatic substitution pattern exhibit profound aqueous insolubility. When introduced into standard cell culture media, the compound rapidly nucleates, leading to erratic dose-response curves, false negatives in phenotypic assays, and localized cellular toxicity.

This application note provides researchers with authoritative, self-validating formulation protocols to deliver this compound effectively into in vitro cell cultures. By moving beyond rudimentary Dimethyl Sulfoxide (DMSO) dilution, these strategies ensure high bioavailability, maintain cell viability, and guarantee that observed biological effects are driven by target engagement rather than formulation artifacts.

Physicochemical Profiling & Causality

To design an effective delivery vehicle, we must first understand the molecular causality behind the compound's behavior in aqueous systems.

The Lipophilicity-Solubility Paradox

The 1H-pyrazole core acts as a highly versatile bioisostere, often utilized to enhance target binding through hydrogen bonding[1]. However, the specific architecture of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid creates a massive hydrophobic bulk. The N1-phenyl and C3-(4-bromophenyl) groups significantly drive up the molecule's partition coefficient (LogP). Furthermore, halogenation (the addition of bromine at the para-position) stabilizes the crystal lattice and drastically increases lipophilicity, making aqueous dissolution thermodynamically unfavorable[1]. While the C5-carboxylic acid provides a pKa of ~4.5 (meaning it is ionized and hydrophilic at a physiological pH of 7.4), the hydrophobic dominance of the two aromatic rings turns the molecule into a classic "grease ball" that resists solvation in water.

The DMSO Toxicity Conundrum

A ubiquitous mistake in early-stage drug screening is relying solely on 100% DMSO to prepare stock solutions, followed by direct dilution into aqueous media (e.g., DMEM or RPMI). While the pyrazole derivative dissolves readily in pure DMSO, the rapid solvent shift upon introduction to water causes immediate hydrophobic collapse and micro-precipitation.

Attempting to force solubility by increasing the final DMSO concentration in the cell culture is a critical error. DMSO concentrations as low as 0.1% to 0.2% (v/v) have been shown to alter cell membrane permeability, induce reactive oxygen species (ROS), and suppress cell growth[2]. In sensitive primary cells or stem cells, DMSO acts as a chemical chaperone, skewing differentiation and triggering apoptosis, thereby hopelessly confounding assay results[2].

Causality of Formulation Choices

To achieve an artifact-free assay, the formulation must overcome the lattice energy of the pyrazole without relying on cytotoxic levels of DMSO. This requires either:

  • Thermodynamic Step-Down: Using a cascade of biocompatible co-solvents and surfactants to lower interfacial tension.

  • Molecular Encapsulation: Utilizing cyclodextrins to physically shield the hydrophobic rings from the aqueous environment[3].

FormulationWorkflow Start 3-(4-Bromophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid Check Determine Target Assay Concentration Start->Check Low Low Conc (< 10 µM) Check->Low High High Conc (> 10 µM) or Sensitive Cells Check->High DMSO Strategy A: Co-Solvent Dilution (DMSO/PEG400) Low->DMSO HPBCD Strategy B: HPβCD Complexation (DMSO-Free) High->HPBCD

Fig 1: Decision matrix for selecting the optimal formulation strategy based on assay concentration.

Experimental Protocols & Self-Validating Systems

Strategy A: Co-Solvent Step-Down Method (For Assays < 10 µM)

Mechanism: Polyethylene Glycol 400 (PEG400) acts as a polymeric solubilizer that prevents the immediate hydrophobic collapse of the bromophenyl rings. Tween-80 (a polysorbate surfactant) forms transient micelles that reduce the interfacial tension between the drug and the aqueous media.

Step-by-Step Protocol:

  • Master Stock: Dissolve 3.43 mg of the pyrazole compound in 100 µL of 100% cell-culture grade DMSO to create a 100 mM master stock. Vortex until completely clear.

  • Co-Solvent Addition: Transfer 10 µL of the master stock into a sterile microcentrifuge tube. Add 40 µL of PEG400. Pipette vigorously to ensure a homogenous non-aqueous mixture.

  • Surfactant Stabilization: Add 10 µL of Tween-80 to the mixture. Vortex for 30 seconds.

  • Aqueous Integration: Slowly add 940 µL of pre-warmed (37°C) complete cell culture media dropwise while continuously vortexing.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​>0.05 compared to a vehicle blank indicates micro-precipitation. If precipitation occurs, discard and proceed to Strategy B.

Note: The final vehicle concentration in the well (if diluted 1:10 for a 100 µM top dose) will be 0.1% DMSO, 0.4% PEG400, and 0.1% Tween-80.

Strategy B: HPβCD Inclusion Complexation (Recommended for Sensitive Assays)

Mechanism: Hydroxypropyl-β-Cyclodextrin (HPβCD) features a hydrophobic internal cavity (approx. 6.0–6.5 Å in diameter) and a hydrophilic exterior[3]. The cavity perfectly accommodates the lipophilic 4-bromophenyl and phenyl rings of the pyrazole, while the C5-carboxylic acid remains exposed to the aqueous phase. This 1:1 host-guest complexation completely masks the hydrophobic bulk, allowing for a 100% DMSO-free delivery system[3].

Step-by-Step Protocol:

  • HPβCD Preparation: Prepare a 20% (w/v) solution of HPβCD in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Solid-State Mixing: Weigh 1.5 mg of the pyrazole compound and add it directly to 1 mL of the 20% HPβCD solution.

  • Kneading/Sonication: Sonicate the suspension in a water bath at 37°C for 60 minutes. The mechanical energy forces the hydrophobic aromatic rings into the cyclodextrin cavities.

  • Equilibration: Place the solution on a rotary shaker at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Clarification & Validation: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Collect the supernatant. Validate the exact concentration of the solubilized drug using HPLC-UV.

CellularUptake Complex HPβCD-Drug Complex in Media Membrane Cell Membrane (Lipophilic Barrier) Complex->Membrane Diffusion Release Drug Partitioning & Release Membrane->Release Affinity Shift Cytosol Intracellular Accumulation Release->Cytosol Target Target Engagement Cytosol->Target

Fig 2: Mechanistic pathway of HPβCD-mediated cellular uptake and intracellular drug release.

Quantitative Data Presentation

The following table summarizes the comparative efficacy and safety profiles of the two formulation strategies for delivering 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

Formulation StrategyVehicle Composition (Final Assay)Max Soluble ConcentrationVehicle Cytotoxicity RiskBest Use Case
A: Co-Solvent Step-Down 0.1% DMSO, 0.4% PEG400, 0.1% Tween~10 - 20 µMModerate (DMSO/Surfactant dependent)Short-term biochemical assays; robust immortalized cell lines (e.g., HEK293).
B: HPβCD Complexation 2% - 5% HPβCD in PBS/Media> 100 µMVery Low (Biocompatible oligosaccharide)Long-term phenotypic assays; primary cells; stem cell differentiation assays.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives International Journal of Pharmaceutical Sciences (IJPS) 1

  • Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Taylor & Francis Online 2

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Institutes of Health (NIH / PMC) 3

Sources

Application

Application Note &amp; Protocols: Covalent Conjugation of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid to Amine-Modified Fluorescent Tags

Abstract and Introduction 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic compound recognized for its utility as a building block in the synthesis of bioactive molecules for pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic compound recognized for its utility as a building block in the synthesis of bioactive molecules for pharmaceutical and agrochemical research.[1] Its unique pyrazole structure, enhanced by the reactivity of the bromophenyl group, makes it a valuable intermediate.[1] To leverage this molecule in cellular imaging, high-throughput screening, or as a tracer in biological systems, it must be rendered detectable. Fluorescent labeling is the premier method for achieving this, enabling sensitive and specific visualization.

This document provides a detailed technical guide for the covalent conjugation of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid to a variety of amine-functionalized fluorescent tags. The core of this methodology is the robust and widely adopted carbodiimide crosslinking chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step process converts the terminal carboxylic acid on the pyrazole moiety into a stable, amine-reactive NHS ester, which then efficiently forms a covalent amide bond with a primary amine on a chosen fluorescent dye.[2][3]

We present comprehensive, step-by-step protocols for the activation, conjugation, and subsequent purification of the final fluorescent conjugate. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into optimizing reaction conditions, validating outcomes, and troubleshooting common challenges.

Principle of the Reaction: EDC/NHS Chemistry

The conjugation of a carboxylic acid to a primary amine via EDC and NHS is a cornerstone of bioconjugation, prized for its efficiency in aqueous solutions and the formation of a highly stable amide bond, identical to a natural peptide bond.[4][5] The reaction proceeds through a two-step mechanism, which is crucial for maximizing yield and minimizing undesirable side reactions like intra-molecular crosslinking, especially when working with complex biomolecules.[3]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the pyrazole compound to form a highly reactive but unstable O-acylisourea intermediate.[2][5] This initial activation step is most efficient in a slightly acidic environment (pH 4.5–6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate anion.[5]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is prone to rapid hydrolysis in aqueous solutions, which would reverse the activation and result in low conjugation efficiency.[6] To circumvent this, N-hydroxysuccinimide (NHS) is introduced into the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2][5] This ester has a significantly longer half-life, allowing for a more controlled and efficient subsequent reaction with the amine-containing molecule.

  • Amide Bond Formation: The amine-reactive NHS ester readily reacts with a primary amine (-NH₂) on the fluorescent tag. This reaction, which involves the nucleophilic attack of the amine on the ester, proceeds efficiently at a physiological to slightly basic pH (7.2–8.5).[3][5] The result is the formation of a stable amide bond linking the pyrazole compound to the fluorescent tag, with NHS released as a byproduct.

G cluster_activation Step 1 & 2: Activation (pH 4.5-6.0) cluster_conjugation Step 3: Conjugation (pH 7.2-8.5) PyCOOH Pyrazole-COOH EDC + EDC PyCOOH->EDC O_acylisourea O-acylisourea Intermediate (Unstable) EDC->O_acylisourea Activation NHS + NHS O_acylisourea->NHS NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) NHS->NHS_Ester Stabilization AmineDye Fluorescent Tag-NH₂ NHS_Ester->AmineDye Nucleophilic Attack Conjugate Pyrazole-CO-NH-Tag (Stable Amide Bond) AmineDye->Conjugate

Caption: EDC/NHS two-step conjugation mechanism.

Materials and Reagents

  • Pyrazole Compound: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

  • Amine-Modified Fluorescent Tag: e.g., Alexa Fluor™ 488 Cadaverine, CF® Dye Amines, 5-Aminofluorescein. The choice depends on the desired spectral properties.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[5]

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (Phosphate-Buffered Saline, PBS).

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (reagent grade).

  • Crosslinkers:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). Store desiccated at -20°C.

    • NHS (N-hydroxysuccinimide). Store desiccated at 4°C.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5.[5]

  • Purification:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex® G-25, PD-10 Desalting Columns).

    • Appropriate elution buffer (e.g., PBS, pH 7.4).

  • Equipment: pH meter, magnetic stirrer, reaction vials, analytical balance, spectrophotometer, fluorometer.

Detailed Experimental Protocols

This section outlines a general, two-step protocol that can be adapted based on the specific fluorescent tag and desired scale. It is crucial to perform a trial run on a small scale to optimize the molar ratios of the reactants.

Protocol 1: Activation of Pyrazole Carboxylic Acid

This protocol activates the carboxyl group on the pyrazole compound to make it reactive towards the primary amine of the fluorescent tag.

  • Prepare Pyrazole Solution: Dissolve 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in a minimal amount of anhydrous DMF or DMSO. Add this solution dropwise to the Activation Buffer (pH 6.0) while stirring to create the final reaction volume. Note: The final concentration of the organic solvent should ideally be kept below 10% to maintain buffer integrity.

  • Prepare Crosslinker Solutions: Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). These reagents hydrolyze quickly and should not be stored in solution.[5]

  • Initiate Activation: Add EDC solution to the pyrazole solution to achieve a 5-fold molar excess over the pyrazole compound.

  • Add Stabilizer: Immediately follow with the addition of NHS solution to achieve a 2-fold molar excess over the pyrazole compound.

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[5]

Protocol 2: Conjugation with Amine-Modified Fluorescent Tag
  • Prepare Fluorescent Tag Solution: Dissolve the amine-modified fluorescent tag (1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Adjust pH for Coupling: Add the dissolved fluorescent tag to the activated pyrazole solution. Adjust the pH of the reaction mixture to 7.2-7.5 by adding small aliquots of Coupling Buffer.

  • Incubate for Conjugation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.[5]

Protocol 3: Quenching the Reaction
  • Stop the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate: Allow the quenching reaction to proceed for 15 minutes at room temperature. This step deactivates and hydrolyzes any unreacted NHS esters, preventing non-specific labeling during purification and storage.

G start Start prep_pyrazole Prepare Pyrazole Solution in Activation Buffer start->prep_pyrazole activate Activate with EDC & NHS (15-30 min) prep_pyrazole->activate add_dye Add Amine-Dye & Adjust pH to 7.2 activate->add_dye conjugate Incubate (2h RT or O/N 4°C) add_dye->conjugate quench Quench Reaction with Tris Buffer conjugate->quench purify Purify Conjugate (SEC) quench->purify analyze Characterize (Spectroscopy, MS) purify->analyze end End Product analyze->end

Caption: Overall experimental workflow for conjugation.

Protocol 4: Purification of the Fluorescent Conjugate

Purification is a critical step to remove unreacted fluorescent dye, which can lead to high background signals and inaccurate results.[7][8] Size-exclusion chromatography (SEC) is highly effective for separating the typically larger conjugate from the smaller, free dye molecules.[9]

  • Column Equilibration: Equilibrate the SEC column (e.g., G-25) with at least 5 column volumes of the desired elution buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Carefully load the quenched reaction mixture onto the top of the column bed. Allow the sample to fully enter the column matrix.

  • Elution: Begin eluting the sample with the elution buffer. The fluorescently labeled conjugate, being larger, will travel faster through the column and elute first. The smaller, unconjugated dye molecules will be retained longer and elute in later fractions.

  • Fraction Collection: Collect fractions and monitor them visually (for colored dyes) or by measuring the absorbance/fluorescence at the appropriate wavelengths for the dye and the pyrazole compound.

  • Pooling and Concentration: Pool the fractions containing the pure conjugate and, if necessary, concentrate the sample using an appropriate method like centrifugal filtration.

Data Presentation and Characterization

To ensure the success of the conjugation, proper characterization of the final product is essential.

ParameterRecommended Value/RangePurpose
Activation pH 5.5 - 6.0Optimizes EDC reaction with carboxyl group.
Conjugation pH 7.2 - 8.0Optimizes NHS ester reaction with primary amine.
Molar Ratio (EDC:Pyrazole) 5:1 to 10:1Ensures efficient activation of the carboxyl group.
Molar Ratio (NHS:Pyrazole) 2:1 to 5:1Stabilizes the activated intermediate.
Molar Ratio (Amine-Dye:Pyrazole) 1.5:1 to 5:1Drives the conjugation reaction to completion.
Activation Time 15 - 30 minutesSufficient for NHS-ester formation without significant hydrolysis.
Conjugation Time 2 hours (RT) or Overnight (4°C)Allows for complete reaction with the amine-dye.

Characterization Methods:

  • UV-Vis Spectroscopy: Scan the purified conjugate from ~250 nm to the maximum absorbance wavelength of the dye. A successful conjugate will show absorbance peaks corresponding to both the pyrazole compound and the fluorescent dye.

  • Fluorescence Spectroscopy: Measure the excitation and emission spectra of the purified conjugate. The spectral profile should match that of the fluorescent tag.

  • Mass Spectrometry (ESI-MS): The most definitive method. The measured molecular weight should correspond to the sum of the molecular weight of the pyrazole compound and the fluorescent tag, minus the mass of water (18.02 g/mol ) lost during amide bond formation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency 1. Inactive EDC/NHS due to hydrolysis. 2. Incorrect pH for activation or conjugation. 3. Insufficient molar excess of reagents. 4. Pyrazole compound precipitated out of solution.1. Use fresh, dry EDC and NHS. Prepare stock solutions immediately before use. 2. Verify buffer pH before starting the reaction. 3. Increase the molar excess of EDC/NHS and the amine-dye. 4. Ensure the concentration of organic solvent is sufficient to maintain solubility but does not inhibit the reaction.
High Background Signal After Purification 1. Incomplete removal of free dye. 2. Non-covalent association of the dye with the pyrazole.1. Use a longer SEC column or a different purification method like reverse-phase HPLC. 2. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the purification buffer to disrupt hydrophobic interactions.
Precipitation During Reaction 1. Low aqueous solubility of the pyrazole or dye. 2. High concentration of reactants.1. Increase the percentage of co-solvent (DMF/DMSO), but monitor for effects on reaction efficiency. 2. Perform the reaction at a more dilute concentration.

References

  • BenchChem. (2025). Application Notes: Purification of Fluorescently Labeled Proteins. BenchChem.
  • Biotium. Dyes With an Amine Group. Biotium, Inc.
  • AAT Bioquest. Amine-Reactive Fluorophores.
  • CUSABIO. (2026).
  • Biomol GmbH. (2018). Classic Fluorescent Labeling Dyes. Biomol GmbH.
  • Hermans, R. J., et al. (2015). Fluorescent labeling and modification of proteins. Protein Science, 24(7), 1037-1051.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorescent Probes with 5-Azidopentanoic Acid. BenchChem.
  • Javadi, M., et al. (2013).
  • Chemicell. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Chemicell GmbH.
  • Chem-Impex International. 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid.
  • BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling of OH-C2-PEG3-NHCO-C3-COOH. BenchChem.
  • Gonzalez-Ortega, O. (2022). Response to "EDC/NHS conjugation: Is it possible to activate amine first?".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

Welcome to the technical support center for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these experimental hurdles.

Understanding the Challenge: Why is 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid Poorly Soluble?

The limited aqueous solubility of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is primarily due to its molecular structure. The presence of two aromatic rings (a phenyl and a bromophenyl group) and a pyrazole core contributes to a significant hydrophobic character. This is quantitatively supported by a predicted XlogP value of 4.1, indicating a strong preference for a non-polar environment over an aqueous one[1]. While the carboxylic acid group provides a hydrophilic point for interaction with water, its effectiveness is diminished by the large, non-polar scaffold of the molecule. Carboxylic acids with more than four carbon atoms tend to see a sharp decrease in water solubility as the hydrophobic alkyl or aryl chain length increases[2][3][4][5].

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: The two most critical parameters influencing the aqueous solubility of this compound are its acidity (pKa) and its hydrophobicity (logP).

PropertyPredicted ValueImplication for Solubility
pKa 3.5 - 4.5The carboxylic acid is weakly acidic. At pH values below its pKa, it will be in its neutral, less soluble form.
XlogP 4.1[1]This high value indicates significant hydrophobicity, leading to poor aqueous solubility.

Q2: I'm seeing precipitation of my compound during my experiment. What is the likely cause?

A2: Precipitation is a common issue with poorly soluble compounds. The most frequent causes are:

  • pH of the medium: If the pH of your aqueous medium is below the pKa of the carboxylic acid (approximately 3.5-4.5), the compound will be in its neutral, less soluble form, leading to precipitation.

  • Solvent composition: If you are using a mixed solvent system and the proportion of the aqueous component increases, the compound may precipitate out.

  • Temperature changes: Generally, solubility increases with temperature[6][7]. If your solution cools down, the compound may precipitate.

Q3: Can I use this compound directly in an aqueous buffer for my biological assay?

A3: Direct dissolution in a standard aqueous buffer (e.g., PBS at pH 7.4) is likely to be challenging due to the compound's low intrinsic solubility. It is highly recommended to first prepare a concentrated stock solution in an organic solvent or to use one of the solubilization techniques outlined in this guide.

Troubleshooting Guides: Step-by-Step Protocols for Improving Solubility

This section provides detailed experimental protocols to address the poor aqueous solubility of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

Method 1: pH Adjustment

Principle: By increasing the pH of the aqueous medium above the pKa of the carboxylic acid, the compound will be deprotonated to its more soluble carboxylate salt form. This is a common and effective method for increasing the solubility of acidic compounds[6][8][9][10][11].

Experimental Protocol:

  • Prepare a slurry: Disperse a known amount of the solid compound in the desired aqueous medium (e.g., deionized water or a buffer).

  • Titrate with base: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor pH and dissolution: Continuously monitor the pH of the solution. As the pH increases above the pKa (aim for a pH of 6.5-7.5 for a significant increase in solubility), the solid should start to dissolve.

  • Final dilution: Once the compound is fully dissolved, you can adjust the final volume and pH as required for your experiment. Be cautious of potential precipitation if the pH is lowered again.

Causality Behind Experimental Choices:

  • Using a dilute base prevents localized high pH that could cause degradation.

  • Stirring ensures efficient mixing and dissolution.

  • Monitoring the pH is crucial to ensure you are in the correct range for deprotonation without making the solution too basic for your downstream application.

Troubleshooting:

  • Precipitation upon pH adjustment: If the compound precipitates at a higher pH, it could be due to the "common ion effect" if the buffer contains ions that form a less soluble salt with the compound[12]. Consider using a different buffer system.

  • Compound degradation: At very high pH, some organic molecules can be susceptible to hydrolysis. It is advisable to not exceed a pH of 9 unless necessary and to prepare the solution fresh.

Method 2: Co-solvency

Principle: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous medium can increase the solubility of a hydrophobic compound by reducing the polarity of the solvent system[7][8][13][14][15].

Experimental Protocol:

  • Select a co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, or polyethylene glycol (PEG).

  • Prepare a concentrated stock solution: Dissolve the compound in the chosen co-solvent at a high concentration.

  • Dilute into aqueous media: Slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized precipitation.

  • Observe for precipitation: Monitor the solution for any signs of cloudiness or precipitation. The final concentration of the co-solvent should be kept to a minimum, especially for biological assays where it may have its own effects.

Causality Behind Experimental Choices:

  • Starting with a concentrated stock in a strong organic solvent ensures the compound is fully dissolved before introducing it to the aqueous environment.

  • Vigorous stirring during dilution is critical to prevent the compound from crashing out of solution.

Troubleshooting:

  • Precipitation upon dilution: If the compound precipitates, the final concentration in the aqueous medium may be too high for the chosen co-solvent percentage. Try increasing the percentage of the co-solvent or decreasing the final concentration of your compound.

  • Co-solvent toxicity: Be aware of the potential toxicity or off-target effects of the co-solvent in your experimental system, particularly in cell-based assays. Always run a vehicle control (buffer with the same percentage of co-solvent but without your compound).

Diagram of Co-solvency:

G cluster_0 Poorly Soluble Compound in Water cluster_1 Addition of Co-solvent cluster_2 Improved Solubility a Compound b Water a->b Low Solubility c Co-solvent e Water d Compound d->e Increased Solubility f Co-solvent d->f Solvated G cluster_0 Surfactant Monomers and Compound cluster_1 Above CMC: Micelle Formation cluster_2 Solubilized Compound Compound Compound Monomer Micelle Encapsulated Compound Solubilized Inside Compound

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Method 5: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule and increasing its aqueous solubility.

Experimental Protocol:

  • Select a cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD generally offers higher solubility and lower toxicity.

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in the aqueous medium.

  • Add the compound: Add the solid 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid to the cyclodextrin solution.

  • Promote complexation: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) or use sonication or gentle heating to accelerate complex formation.

  • Determine the increase in solubility: After equilibration, filter the solution to remove any undissolved compound and analyze the concentration of the dissolved compound in the filtrate.

Causality Behind Experimental Choices:

  • The choice of cyclodextrin depends on the size and shape of the guest molecule. β-cyclodextrins are often suitable for molecules containing phenyl rings.

  • Extended stirring or energy input is required to facilitate the inclusion of the guest molecule into the cyclodextrin cavity.

Troubleshooting:

  • Stoichiometry: The molar ratio of the compound to cyclodextrin can influence the extent of solubilization. It may be necessary to test different ratios to find the optimal conditions.

  • Competition: Other molecules in your experimental system could potentially compete with your compound for binding to the cyclodextrin, which might reduce its effectiveness.

Summary of Solubilization Strategies

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Ionization to a more soluble salt form.Simple, effective for ionizable compounds.Risk of compound degradation at extreme pH; potential for precipitation with pH changes.
Co-solvency Reducing solvent polarity.Simple to prepare; effective for many hydrophobic compounds.Co-solvent may have biological activity or toxicity; risk of precipitation on dilution.
Salt Formation Creation of a permanently ionized, more soluble form.Can lead to a stable, highly soluble solid.Requires chemical modification and characterization; not all salts have improved solubility.
Surfactants Encapsulation in micelles.Effective at low concentrations (above CMC).Potential for interference in biological assays; limited solubilization capacity.
Cyclodextrins Formation of inclusion complexes.Generally low toxicity; can also improve stability.Can be more expensive; complexation can be slow; potential for competitive binding.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Key strategies central to overcoming poor API solubility - Almac.
  • Vertex AI Search. Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Vertex AI Search. 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Vertex AI Search. Salt formation to improve drug solubility - PubMed.
  • Vertex AI Search. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Vertex AI Search.
  • PubChemLite. 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid.
  • Vertex AI Search. Salt formation to improve drug solubility - Sign-in.
  • Vertex AI Search. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer.
  • Vertex AI Search. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR.
  • Vertex AI Search. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC.
  • Vertex AI Search.
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  • Vertex AI Search. Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
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  • Vertex AI Search. Solubilization of Hydrophobic Dyes in Surfactant Solutions - MDPI.
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  • Vertex AI Search. Solubilization of Hydrophobic Molecules in Nanoparticles Formed by Polymer–Surfactant Interactions - Sci-Hub.
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  • Vertex AI Search. 15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts.
  • Vertex AI Search. Solubilization of hydrophobic molecules in nanoparticles formed by polymer–surfactant interactions - Sci-Hub.
  • Vertex AI Search. Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements.
  • Vertex AI Search. (PDF)
  • Vertex AI Search. The effect of different pH-adjusting acids on the aqueous solubility of...
  • Vertex AI Search. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI.
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  • Vertex AI Search. Cosolvent - Wikipedia.
  • Vertex AI Search. PH adjustment: Significance and symbolism.
  • Vertex AI Search. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube.
  • Vertex AI Search. How does pH affect solubility? - askIITians.
  • Vertex AI Search. Solubility Guidelines for Peptides - Sigma-Aldrich.
  • Vertex AI Search. 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID - NextSDS.
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  • Vertex AI Search. Cosolvent – Knowledge and References - Taylor & Francis.
  • PubChemLite. 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid (C16H11BrN2O2).
  • Vertex AI Search. 890591-20-5|3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid - BLDpharm.
  • Vertex AI Search. 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid - Chem-Impex.
  • PubChemLite. 3-(4-bromophenyl)-1h-pyrazole-5-carboxylic acid (C10H7BrN2O2).
  • Vertex AI Search. 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - Chem-Impex.
  • Vertex AI Search. 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID - Sigma-Aldrich.
  • Vertex AI Search. (PDF) 3-(4-Bromophenyl)

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Optimization

Overcoming debromination side reactions during 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid synthesis

Welcome to the technical support guide for the synthesis and handling of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and handling of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis or subsequent functionalization of this important heterocyclic building block.

The most common and critical issue observed is the partial or complete loss of the bromine substituent from the phenyl ring, a side reaction known as hydrodebromination. This guide provides in-depth troubleshooting advice, mechanistic explanations, and preventative protocols to help you maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a major impurity in my crude product with a mass corresponding to the debrominated analogue, 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. What is causing this?

This is a classic case of hydrodebromination, a reductive process where the C-Br bond is cleaved and replaced by a C-H bond. This side reaction is particularly prevalent during subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) where the brominated pyrazole is used as a substrate. The primary culprit is often the generation of a palladium hydride (Pd-H) species within the catalytic cycle, which can then reductively eliminate with the aryl group to yield the undesired debrominated product instead of undergoing the desired cross-coupling pathway.[1]

Key factors that promote the formation of these palladium hydrides and subsequent debromination include:

  • The choice of solvent: Protic solvents like methanol, ethanol, or even trace amounts of water can act as hydride sources.[1][2][3]

  • The choice of base: Strong bases, particularly alkoxides, can react with solvents or other reagents to generate hydride donors.

  • The catalyst system: The nature of the palladium catalyst and its associated ligands can influence the relative rates of reductive elimination versus the desired transmetalation/insertion steps.

  • Reaction Temperature: Higher temperatures can accelerate the rate of side reactions, including debromination.

Q2: Can debromination occur during the initial synthesis of the pyrazole ring itself?

While less common than during subsequent Pd-catalyzed reactions, debromination can potentially occur during the pyrazole synthesis depending on the chosen route and the reaction conditions. For instance, if the synthesis involves harsh reducing conditions or reagents that can generate hydride species in situ, the bromo-substituent could be compromised.

A typical synthesis for this class of compounds involves the cyclocondensation of a β-dicarbonyl compound (like an ester of 4-(4-bromophenyl)-2,4-dioxobutanoic acid) with phenylhydrazine.[4] Under standard acidic or thermal conditions for this cyclization, debromination is generally not a primary concern. However, if any reductive workup steps or additives are used, the risk increases. It is crucial to analyze the reaction conditions for any potential sources of reduction.

Troubleshooting Guide: Minimizing Hydrodebromination

This section provides a systematic approach to diagnosing and solving issues related to the formation of the debrominated side product.

Issue: Significant (>5%) formation of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid during a Pd-catalyzed cross-coupling reaction.

This is the most frequent scenario where debromination becomes a yield-limiting problem. The following workflow will help you systematically optimize your reaction to favor the desired C-C bond formation.

G cluster_0 Troubleshooting Workflow Start High Debromination Observed Step1 Step 1: Analyze Base & Solvent System Start->Step1 Outcome1 Is debromination still >5%? Step1->Outcome1 Implement Changes Step2 Step 2: Evaluate Catalyst System & Ligand Outcome2 Is debromination still >5%? Step2->Outcome2 Implement Changes Step3 Step 3: Optimize Reaction Temperature Success Problem Solved: Debromination <5% Step3->Success If debromination is minimized Failure Consult Further: Consider alternative coupling strategy Step3->Failure If problem persists Outcome1->Step2 Yes Outcome1->Success No Outcome2->Step3 Yes Outcome2->Success No

Caption: A logical workflow for troubleshooting debromination.

Step 1: Optimization of Base and Solvent

The reaction environment is the most critical factor. The goal is to eliminate potential sources of hydride.

Protocol:

  • Switch to an Aprotic Solvent: If you are using alcohols (MeOH, EtOH) or have significant water in your solvent system, switch to a rigorously dried aprotic solvent such as Dioxane, THF, Toluene, or DMF.

  • Select a Milder Base: Strong bases like sodium methoxide (NaOMe) or sodium hydroxide (NaOH) are known to promote hydrodehalogenation.[5] Screen a series of milder inorganic bases.

Data-Driven Recommendations for Base and Solvent Selection:

ParameterCondition Prone to DebrominationRecommended Condition for MitigationRationale
Solvent Methanol, Ethanol, THF/Water mixturesAnhydrous Dioxane, Toluene, or DMFProtic solvents can act as a source of hydride for the Pd-H intermediate.[1][2][3] Aprotic solvents minimize this pathway.
Base Strong Alkoxides (e.g., NaOtBu, NaOMe)Carbonates (e.g., K₂CO₃, Cs₂CO₃)Carbonates are less likely to generate hydride species compared to stronger alkoxide bases.[5]
Base Strong Hydroxides (e.g., NaOH, KOH)Phosphates (e.g., K₃PO₄)K₃PO₄ is a non-nucleophilic base that is effective in many cross-coupling reactions while minimizing side reactions.
Step 2: Evaluation of the Palladium Catalyst and Ligand

The electronic and steric properties of the phosphine ligand coordinated to the palladium center directly influence the kinetics of the catalytic cycle.

Protocol:

  • Ligand Screening: If using a general-purpose ligand like PPh₃, consider screening more specialized biarylphosphine ligands (e.g., SPhos, XPhos) which are known to promote efficient reductive elimination for C-C bond formation.

  • Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to more side products. Ensure you are using a typical loading (e.g., 1-5 mol%) and that the catalyst is fresh and active.

Step 3: Optimization of Reaction Temperature

Thermal energy affects the rates of all reactions, including the undesired debromination pathway.

Protocol:

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C).

  • Monitor Reaction Time: A lower temperature may require a longer reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance where starting material is consumed without significant side product formation. Lowering the temperature can often increase the selectivity by disfavoring the debromination pathway, which may have a higher activation energy.

Mechanistic Insight: The Competing Catalytic Cycles

Understanding the underlying mechanism is key to effective troubleshooting. During a palladium-catalyzed reaction, your desired brominated substrate enters a catalytic cycle. However, a competing cycle leading to the debrominated product can become dominant under non-optimal conditions.

G cluster_desired Desired Cross-Coupling Pathway cluster_side Debromination Side Reaction Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br Pd0->ArPdBr Oxidative Addition ArPdNu Ar-Pd(II)-Nu ArPdBr->ArPdNu Transmetalation (e.g., with R-B(OH)2) ArPdH Ar-Pd(II)-H ArPdBr->ArPdH Halide Exchange / Reaction with Hydride DesiredProduct Desired Product (Ar-Nu) ArPdNu->DesiredProduct Reductive Elimination DesiredProduct->Pd0 SideProduct Side Product (Ar-H) ArPdH->SideProduct Reductive Elimination SideProduct->Pd0 HydrideSource Hydride Source (Solvent, Base, etc.) HydrideSource->ArPdH ArBr Ar-Br (Starting Material)

Sources

Troubleshooting

Technical Support Center: High-Purity Crystallization of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Welcome to the technical support guide for the purification of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists aiming to achieve high purity of this compound through optimized recrystallization. Here, we delve into the science behind solvent selection, provide actionable protocols, and troubleshoot common challenges you may encounter.

The Critical Role of Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a specific solvent or solvent system at varying temperatures. For a complex molecule like 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, achieving high crystalline purity is paramount for accurate downstream applications, including pharmacological screening and API (Active Pharmaceutical Ingredient) development. The choice of solvent is the most critical parameter in this process, directly influencing yield, crystal morphology, and the final purity of the product.[1][2]

Part 1: Understanding Your Molecule's Properties

Before selecting a solvent, it is crucial to analyze the structural features of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. Its solubility is governed by the interplay of its different functional groups.

  • Carboxylic Acid (-COOH): This is the most polar part of the molecule and a strong hydrogen bond donor and acceptor. It will have a strong affinity for polar, protic solvents (e.g., alcohols, water).

  • Pyrazole Ring: A heterocyclic aromatic ring containing two nitrogen atoms. It contributes to the molecule's polarity and can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).

  • Phenyl and Bromophenyl Groups: These large, nonpolar aromatic rings dominate a significant portion of the molecule's surface area, conferring considerable nonpolar character. They will favor solubility in solvents with lower polarity (e.g., toluene, ethyl acetate).

The molecule is, therefore, amphiphilic, possessing both polar and nonpolar regions. This duality suggests that single solvents may not be optimal and that a mixed-solvent system could offer the precise solubility gradient needed for effective purification.

Part 2: Systematic Solvent Screening Protocol

A systematic approach is essential to identify the ideal solvent or solvent pair. This protocol minimizes material loss and provides a clear, data-driven path to an optimized recrystallization procedure.

Experimental Workflow: Solvent Selection

The following diagram illustrates the logical flow for systematically identifying an appropriate recrystallization solvent system.

Solvent_Screening_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent Screening A Start: Place ~10-20 mg of crude compound in 7 separate test tubes. B Add 0.5 mL of a candidate solvent to each tube (see Table 1). A->B C C B->C D Heat insoluble samples to boiling. Observe solubility. C->D E E D->E F Cool 'Good' solvent tubes to RT, then in an ice bath. Observe for crystal formation. E->F G G F->G H H F->H I Select a 'Good' Solvent (dissolves compound when hot) and an 'Anti-Solvent' (compound is insoluble). H->I J Dissolve compound in a minimum amount of the hot 'Good' Solvent. I->J K Add the 'Anti-Solvent' dropwise to the hot solution until persistent turbidity (cloudiness) appears. J->K L Add a few drops of the hot 'Good' Solvent to redissolve the turbidity. K->L M Allow the clear solution to cool slowly. Observe for crystal formation. L->M N N M->N

Caption: A systematic workflow for identifying an optimal recrystallization solvent system.

Candidate Solvents

Based on the molecular structure and literature precedents for pyrazole derivatives, the following solvents are recommended for initial screening.[3][4][5]

SolventBoiling Point (°C)PolarityRationale & Safety Notes
Ethanol 78Polar ProticOften effective for pyrazole derivatives.[4][5] Can hydrogen bond with the carboxylic acid. Flammable.
Isopropanol 82Polar ProticSimilar to ethanol but less polar. Good for inducing crystallization. Flammable.
Ethyl Acetate 77Polar AproticBalances polarity for the aromatic rings and moderate polarity for the heterocycle. Flammable, irritant.
Acetone 56Polar AproticStrong solvent, may need an anti-solvent. Very flammable.
Toluene 111NonpolarGood for dissolving the nonpolar backbone. May require a polar anti-solvent. Toxic and flammable.
Acetonitrile 82Polar AproticKnown to dissolve pyrazole carboxylic acid derivatives when heated.[6] Toxic.
Water 100Very PolarLikely to be an "anti-solvent" due to the large nonpolar groups. Can be used in combination with a water-miscible solvent like ethanol or acetone.[2][3]
Hexane/Heptane ~69 / ~98NonpolarLikely to be an "anti-solvent." Can be paired with a more polar solvent like ethyl acetate.[3] Flammable.
Step-by-Step Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. Add the chosen solvent (or "good" solvent of a pair) in small portions while heating the mixture to a gentle boil with stirring (e.g., on a hot plate).

  • Achieve Saturation: Continue adding the hot solvent just until the compound completely dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes yield.[3]

  • Hot Filtration (If Necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization on the filter.[2]

  • Induce Crystallization:

    • For Single Solvents: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase.[1]

    • For Mixed Solvents: After dissolving the compound in the "good" solvent, add the "anti-solvent" dropwise at or near the boiling point until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify the solution, then cool as described above.[3]

  • Maximize Crystal Growth: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the ice-cold recrystallization solvent (or the anti-solvent-rich mixture) to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals completely. This can be done by leaving them under vacuum on the filter funnel, followed by placing them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solute concentration is too high.[1]

  • Causality: The high concentration of the solute can cause it to crash out of solution as a supersaturated liquid (the oil) rather than forming an ordered crystal lattice.

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the concentration. Then, allow it to cool much more slowly.[1]

    • Lower the Cooling Temperature: Ensure the solution cools as slowly as possible. Insulating the flask (e.g., with glass wool or by placing it in a large beaker of hot water) can promote slow cooling and proper crystal formation.

    • Change Solvents: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

    • Add a Seed Crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate nucleation.

Q2: The recovery yield of my purified compound is very low. How can I improve it?

A2: Low yield is often due to using too much solvent or premature filtration.

  • Causality: Using an excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.

  • Solutions:

    • Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound.[3]

    • Ensure Thorough Cooling: Make sure the flask is left in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize precipitation.

    • Cold Washing: When washing the crystals on the filter, use only a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.

    • Evaporate Excess Solvent: If you accidentally added too much solvent, you can gently boil some of it off to re-saturate the solution before cooling.

Q3: The crystals still contain colored impurities after recrystallization. What is the cause?

A3: This happens when the impurity has similar solubility properties to your compound or becomes trapped within the crystal lattice during rapid crystal formation.

  • Causality: Highly colored impurities are often large, polarizable molecules that can be adsorbed onto the surface of growing crystals.

  • Solutions:

    • Use Activated Charcoal: Before the hot filtration step, add a very small amount of activated charcoal (e.g., the tip of a spatula) to the hot, dissolved solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal.[1] Be aware that charcoal can also adsorb your product, so use it sparingly.

    • Slow Down Crystallization: Rapid cooling can trap impurities. Ensure the solution cools slowly and undisturbed to allow for the selective formation of pure crystals.

    • A Second Recrystallization: For highly impure samples, a second recrystallization may be necessary to achieve the desired level of purity.

Q4: No crystals are forming even after cooling in an ice bath. What can I do?

A4: This indicates that the solution is not supersaturated, either because too much solvent was used or the compound is more soluble than anticipated.

  • Causality: For crystals to form, the concentration of the solute must exceed its solubility limit at that temperature.

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal nucleation.

    • Add a Seed Crystal: Add a pure crystal of the compound to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, attempt the cooling process again.

    • Add an Anti-Solvent: If using a single solvent, you can try adding a miscible anti-solvent dropwise to the cold solution to reduce the compound's solubility and force precipitation.

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • Samshuddin, S., Narayana, B., Yathirajan, H. S., Safwan, A. P., & Tiekink, E. R. T. (2011). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o625. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. BenchChem.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 5(2), 345-353. Available at: [Link]

  • Babashkina, M. G., et al. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules, 29(3), 694. Available at: [Link]

Sources

Optimization

Preventing decarboxylation of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid at high temperatures

Topic: Strategies to Prevent Thermal Decarboxylation in High-Temperature Reactions Welcome to the technical support center for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategies to Prevent Thermal Decarboxylation in High-Temperature Reactions

Welcome to the technical support center for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth solutions for a critical challenge: the compound's propensity for thermal decarboxylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid so susceptible to decarboxylation at high temperatures?

A: The thermal instability of this compound is rooted in the electronic nature of the pyrazole ring. The pyrazole nucleus is an electron-rich aromatic system. This electronic configuration can stabilize the intermediate formed upon the loss of carbon dioxide. The reaction proceeds through a mechanism where the carboxyl group is eliminated, often facilitated by heat, leading to the formation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole and CO2 gas. This is a common issue for many heteroaromatic carboxylic acids where the ring can stabilize a transient negative charge.[1]

Q2: What is the general temperature threshold I should be concerned about?

A: While there is no absolute "safe" temperature, significant decarboxylation is often observed at temperatures exceeding 80-100 °C, especially in high-boiling point polar aprotic solvents like DMF, DMAc, or NMP.[2][3] The rate of decarboxylation is dependent on several factors including the solvent, the presence of acids or bases, and reaction time. Long reaction times, even at moderately elevated temperatures, can lead to substantial product loss.

Q3: My goal is to form an amide. Can I simply heat my carboxylic acid and amine in DMF?

A: This is strongly discouraged. Heating the carboxylic acid directly with an amine in a high-boiling solvent is a common scenario that leads to significant, if not complete, decarboxylation of the starting material, resulting in low or no yield of the desired amide. The thermal energy required to drive the direct condensation reaction is often sufficient to initiate decarboxylation.

Q4: What are the primary strategies to circumvent this issue?

A: There are three main strategies, which will be detailed in the troubleshooting guides below:

  • Avoid Heat: Utilize modern synthetic methods that proceed at room temperature or slightly above. This is the most direct approach.

  • Activate the Carboxylic Acid: Convert the carboxylic acid into a more reactive intermediate (like an acid chloride or an activated ester) under mild conditions. This intermediate can then react with a nucleophile at a lower temperature.[4][5]

  • Protect the Carboxylic Acid: Convert the acid into a more thermally stable functional group, such as a methyl or ethyl ester.[6][7] This is the preferred strategy for reactions that absolutely require high temperatures, such as certain cross-coupling reactions. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Mechanism of Thermal Decarboxylation

The diagram below illustrates the general pathway for the thermal decarboxylation of a pyrazole-5-carboxylic acid.

Decarboxylation_Mechanism Start Pyrazole-5-Carboxylic Acid TS Transition State (Charge Separation) Start->TS  Heat (Δ) Intermediate Pyrazole Anion Intermediate TS->Intermediate Loss of CO₂ Products Decarboxylated Pyrazole + CO₂ Intermediate->Products Protonation (from solvent/trace H₂O)

Caption: General mechanism of thermal decarboxylation.

Troubleshooting Guides & Protocols

This section provides detailed solutions for specific synthetic transformations where thermal decarboxylation is a common pitfall.

Guide 1: Amide Bond Formation

Issue: Attempting to form an amide bond by heating the carboxylic acid with an amine results in decarboxylation instead of the desired product.

Core Principle: Circumvent the need for heat by activating the carboxylic acid in situ at low temperatures using a modern coupling reagent. These reagents create a highly reactive acyl-intermediate that readily couples with the amine without thermal energy input.

Recommended Solutions & Causality:

Reagent CombinationMechanism & RationaleCommon Byproducts
EDC / HOBt EDC (a carbodiimide) activates the acid. HOBt is added to form an activated ester, which is less prone to side reactions and racemization than the initial O-acylisourea intermediate. This complex then reacts smoothly with the amine.EDC-urea byproduct (often water-soluble)
HATU / DIPEA HATU is a uronium-based coupling reagent that rapidly forms a highly reactive HOBt-ester equivalent. A non-nucleophilic base like DIPEA is required to neutralize the acid and facilitate the reaction. This is one of the most efficient and reliable methods.[5]Tetramethylurea, guanidinium byproducts
SOCl₂ or (COCl)₂ This is a two-step approach. The carboxylic acid is first converted to a highly reactive acyl chloride at low temperature. After removing the excess reagent, the acyl chloride is then reacted with the amine, typically at 0 °C to room temperature. This method is robust but requires careful handling of the reagents.[4]HCl, SO₂, CO, CO₂ (gaseous)
Experimental Protocol: Low-Temperature Amide Coupling using HATU

This protocol provides a reliable method for coupling 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid with a primary or secondary amine.

  • Preparation: In a clean, dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, concentration ~0.1 M).

  • Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: In a separate vial, dissolve HATU (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove residual acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final amide.

Guide 2: Esterification Reactions

Issue: Standard Fischer esterification (acid catalysis with alcohol and heat) causes decarboxylation.

Core Principle: Avoid strongly acidic conditions and high temperatures. Use methods that either activate the carboxylic acid towards nucleophilic attack by the alcohol under mild conditions or use a more reactive alkylating agent.

Recommended Solutions & Causality:

MethodReagentsRationale
Carbodiimide Coupling DCC or EDC, DMAPSimilar to amide coupling, the carbodiimide activates the acid. DMAP acts as a highly effective acylation catalyst, facilitating the attack of the alcohol at room temperature.[8]
Mitsunobu Reaction DEAD or DIAD, PPh₃This reaction allows for the esterification of an alcohol under neutral conditions. The phosphine and azodicarboxylate activate the alcohol, which is then displaced by the carboxylate. It proceeds at low to ambient temperatures.
Acyl Chloride Route SOCl₂ then Alcohol/PyridineThe acid is converted to the acyl chloride first, which then readily reacts with the alcohol, often in the presence of a base like pyridine to scavenge the HCl byproduct.
Mild Alkylation I₂ / PPh₃ / ImidazoleBased on the Garegg-Samuelsson reaction, this method activates the carboxylic acid in situ under very mild conditions, allowing for esterification with various alcohols at room temperature.[9]
Guide 3: High-Temperature Cross-Coupling Reactions

Issue: Performing a Suzuki, Heck, or other Pd-catalyzed cross-coupling reaction on the bromophenyl group requires temperatures that will decarboxylate the pyrazole-5-carboxylic acid.

Core Principle: The carboxylic acid functional group is not stable to the required reaction conditions. The most reliable strategy is to "protect" it by converting it into a more robust functional group (an ester) for the duration of the high-temperature reaction, and then "deprotect" it afterward.

Decision-Making Workflow for High-Temperature Reactions

decision_workflow decision Is the -COOH group needed in the final product? process1 Protect: Convert -COOH to a stable ester (e.g., -COOMe, -COOEt) decision->process1 Yes process4 Consider a Decarboxylative Cross-Coupling strategy decision->process4 No process process start Start: Need to run a reaction at >80°C? start->decision stop stop process2 Run high-temperature reaction (e.g., Suzuki Coupling) process1->process2 process3 Deprotect: Hydrolyze ester back to -COOH using LiOH or NaOH process2->process3 stop1 Final Product with -COOH group intact process3->stop1 stop2 Final Product is directly coupled and decarboxylated process4->stop2

Caption: Workflow for handling high-temperature reactions.

Experimental Protocol: Protection-Coupling-Deprotection Sequence

Step 1: Methyl Ester Protection

  • Setup: Suspend the pyrazole-5-carboxylic acid (1.0 eq) in a 1:4 mixture of DCM and Methanol.

  • Esterification: Cool the mixture to 0 °C and slowly add Thionyl Chloride (SOCl₂) (2.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 45-50 °C) for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Isolation: Cool the mixture and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be purified by chromatography if necessary.

Step 2: Suzuki Cross-Coupling (Example)

  • Setup: To a flask, add the methyl ester (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent: Add a suitable solvent system, such as a mixture of Dioxane and water (e.g., 4:1).

  • Reaction: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes). Heat the reaction to the required temperature (e.g., 90-100 °C) and stir until the starting ester is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, then dry, filter, and concentrate. Purify the crude coupled ester by column chromatography.

Step 3: Saponification (Deprotection)

  • Setup: Dissolve the purified coupled ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Hydrolysis: Add an excess of Lithium Hydroxide (LiOH) (3.0-5.0 eq) and stir the mixture at room temperature for 2-12 hours until the ester is fully consumed (monitor by TLC or LC-MS).

  • Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3. The final carboxylic acid product will typically precipitate out of solution.

  • Final Product: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure, final product.

References

  • WU Zhi-Qiang, HAN Xin-Ning, LIU Yang, WANG Gang, ZHAN Hai-Juan, LIU Wan-Yi. Research Progress on Synthesis of Bis(indolyl)methanes under Aqueous or Solvent-free Catalysis [J]. Chinese Journal of Applied Chemistry, 2021, 38(8): 881-896.
  • BenchChem.
  • Leger, A. et al.
  • Chem.iitb. Protecting Groups. 2020.
  • Oxford Learning Link. Appendix 6: Protecting groups.
  • Ferreira, B. S. et al. Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Bentham Science Publishers, 2021.
  • Dabhi, R. C. et al. Process optimization for acid-amine coupling: a catalytic approach. Growing Science, 2022.
  • Wikipedia. Thermolabile protecting groups.
  • Nielsen, D. K. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015.
  • Huang, D. et al. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 2019.
  • Slideshare. Protection for carboxylic group & Protection for the Amino group.
  • Ghorai, M. K. et al. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. PMC, 2013.
  • Journal of Chemical Research, Synopses. Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids Under Mild Conditions. RSC Publishing.
  • Google Patents. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • Gutierrez, D. et al. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC, 2022.
  • Organic Chemistry Portal.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • NSF PAR. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthe.
  • Googleapis.com. PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
  • ResearchGate.
  • Gutierrez, D. et al. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 2022.
  • Cadenas, J. M. et al. Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry, 2011.
  • Organic Syntheses Procedure.
  • Der Pharma Chemica.
  • ACS Publications.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxyl
  • Journal of the American Chemical Society.
  • LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction?
  • MDPI. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. 2024.
  • BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Chromatography Support Center. As drug development professionals and analytical scientists, you are likely aware that analyzing complex heterocyclic carboxylic acids presents unique chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Chromatography Support Center. As drug development professionals and analytical scientists, you are likely aware that analyzing complex heterocyclic carboxylic acids presents unique chromatographic challenges.

The molecule 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid features a structural duality: a highly hydrophobic biphenyl-like motif, a weakly basic pyrazole core, and an acidic carboxylic acid moiety. This combination often leads to severe HPLC peak tailing due to mixed-mode retention mechanisms. This guide provides field-proven, mechanistically grounded solutions to isolate and resolve these issues.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical system error or a chemical interaction [1]. Follow this diagnostic decision tree to systematically identify the root cause.

DiagnosticWorkflow Start Observe Peak Tailing for Pyrazole-COOH InjectNeutral Inject Neutral Standard (e.g., Toluene) Start->InjectNeutral CheckAll Does the neutral peak also tail? InjectNeutral->CheckAll Physical Physical Issue: Blocked Frit, Column Void, or Extra-Column Volume CheckAll->Physical Yes Chemical Chemical Issue: Analyte-Stationary Phase Interaction CheckAll->Chemical No FixPhysical Reverse/Flush Column or Replace Frit Physical->FixPhysical CheckPH Is Mobile Phase pH within 2 units of pKa? Chemical->CheckPH PHIssue Mixed Ionization: Adjust pH to < 2.0 (e.g., 0.1% TFA) CheckPH->PHIssue Yes Silanol Silanophilic Interaction: Pyrazole N vs Si-OH CheckPH->Silanol No FixSilanol Switch to Type B End-capped Column Silanol->FixSilanol

Figure 1: Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Troubleshooting FAQs

Q1: Why does my peak tail specifically for this pyrazole-carboxylic acid derivative? A1: Peak tailing for this compound is primarily a chemical issue driven by two competing secondary interactions[2]:

  • Mixed Ionization States: The carboxylic acid group has an estimated pKa of ~3.5–4.5. If your mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states. Because these two forms partition into the stationary phase at different rates, the result is a smeared, tailing peak[3].

  • Silanophilic Interactions: The nitrogen atoms in the pyrazole ring can interact via hydrogen bonding or ion-exchange with unreacted, acidic silanol groups (Si-OH) on the silica backbone of the stationary phase, causing delayed elution of a subpopulation of the molecules[4].

Q2: How do I choose the right mobile phase pH and buffer to fix this? A2: The golden rule of chromatography for ionizable compounds is the "2-Unit Rule." You must buffer the mobile phase at least 2 pH units away from the analyte's pKa to ensure it is >99% in a single ionization state[3].

  • Acidic Approach (Recommended): Lower the pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid. This fully protonates the carboxylic acid (making it neutral and well-retained on reversed-phase) and suppresses silanol ionization on the column[4].

  • Neutral/Basic Approach: Raise the pH to ~6.5–7.0 using a volatile buffer like 10 mM Ammonium Acetate. This fully ionizes the carboxylic acid. Note that retention time will decrease significantly because the ionized form is highly polar.

Q3: I adjusted the pH to 2.0, but I am still seeing tailing. Is my column the problem? A3: Yes, if pH optimization fails, the root cause is likely the stationary phase chemistry. Older "Type A" silica columns have a high concentration of active metallic impurities and free silanols[5]. For this specific heterocyclic molecule, you must use a base-deactivated, highly end-capped "Type B" silica column [1]. End-capping chemically blocks the residual silanols, preventing the pyrazole nitrogens from binding to the silica surface[6].

Q4: Could the issue be physical rather than chemical? A4: Absolutely. If you inject a neutral, non-ionizable reference standard (like toluene) and it also tails, you have a physical system problem—such as a blocked column inlet frit, a void at the head of the column, or excessive extra-column volume in your tubing[1]. If the neutral compound is perfectly symmetrical but your pyrazole-carboxylic acid tails, it is confirmed as a chemical interaction[7].

Quantitative Data & Selection Guides

Table 1: Mobile Phase Buffer Selection & Expected Outcomes Causality: Buffer selection directly dictates the ionization state of the analyte and the stationary phase.

Buffer SystempH RangeAnalyte StateExpected Peak ShapeMechanism / Causality
0.1% TFA ~2.0Fully Protonated (Neutral)Sharp, SymmetricalSuppresses ionization of both the -COOH group and surface silanols. Strong ion-pairing.
0.1% Formic Acid ~2.7Mostly ProtonatedAcceptableGood for LC-MS compatibility, but weaker ion suppression than TFA.
10 mM Ammonium Acetate ~4.0Mixed State (Near pKa)Broad, Severe TailingAnalyte exists in dynamic equilibrium between neutral and ionized forms.
10 mM Ammonium Bicarbonate ~7.5Fully Ionized (Anion)Sharp, Low RetentionAnalyte is fully deprotonated; elutes near the void volume in reversed-phase.

Table 2: Recommended Column Chemistries for Pyrazole-Carboxylic Acids

Column TypeSilica TypeEnd-CappingSuitability for Pyrazole-COOH
Standard C18 (Older Gen) Type ANone / PartialPoor (Severe silanol interactions)
Base-Deactivated C18 Type BHighExcellent (Prevents secondary binding)
Polar-Embedded C18 Type BYesExcellent (Shields residual silanols)
Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on trial and error. Use the following self-validating protocols to definitively resolve the issue.

Protocol 1: Mobile Phase Optimization & Chemical Validation

Objective: Eliminate mixed-mode retention by enforcing a single ionization state.

  • Prepare System Suitability Standard: Create a single vial containing 10 µg/mL Uracil (void volume marker), 50 µg/mL Toluene (neutral retention marker), and 50 µg/mL of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Equilibration: Flush the Type B C18 column with 5% B for 10 column volumes (CV) to ensure complete stationary phase protonation.

  • Execution: Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Self-Validation Check:

    • Step A: Evaluate the Toluene peak asymmetry ( As​ ). If As​ > 1.2, abort the chemical optimization and perform physical maintenance (See Protocol 2).

    • Step B: If Toluene As​ < 1.2, evaluate the Pyrazole-COOH Tailing Factor ( Tf​ ). If Tf​ < 1.5, the chemical conditions are validated and the method is robust.

Protocol 2: Column Wash and Physical Regeneration

Objective: Remove strongly retained hydrophobic or particulate contaminants causing physical flow path distortion[7].

  • Aqueous Flush: Flush the column with 100% LC-MS grade Water (no buffer) for 20 CV at a reduced flow rate (e.g., 0.5 mL/min) to precipitate and remove accumulated buffer salts.

  • Organic Desorption: Flush with 100% Methanol for 20 CV to remove moderately hydrophobic contaminants.

  • Deep Cleaning: Flush with 100% Isopropanol for 20 CV. Causality: Isopropanol has high viscosity and high elution strength, which effectively dissolves strongly adsorbed lipids or polymeric matrix components.

  • Backflushing (Optional): If a blocked frit is suspected, reverse the column direction (disconnecting it from the detector to prevent fouling) and flush with 100% Methanol for 15 CV[7].

  • Self-Validation Check: Re-equilibrate the column and inject the neutral marker (Toluene) under standard isocratic conditions (e.g., 70% Methanol). A return of the Toluene asymmetry factor to < 1.2 validates the successful removal of the physical blockage.

References
  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography Source: PubMed (NIH) / Journal of Chromatography A URL:[Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems | LCGC International Source: Chromatography Online URL:[Link]

  • Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL:[Link]

  • HPLC Peak Tailing Source: Axion Labs URL:[Link]

  • Home | HPLC Calculator (pKa and Peak Shape) Source: Khemit URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • Troubleshooting Peak Tailing in LC | PDF Source: Scribd URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in the Scale-Up Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. Transitioning a s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. Transitioning a synthetic route from the bench to a larger scale invariably introduces challenges that can impact purity, yield, and safety.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to navigate the complexities of impurity minimization during the scale-up of this important pyrazole derivative.

Section 1: Overview of the Synthetic Pathway

The most direct and common route to this class of molecules is a variation of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] In this case, the key starting materials are a 4-(4-bromophenyl)-2,4-dioxobutanoic acid derivative and phenylhydrazine. The reaction proceeds via acid catalysis, leading to the formation of the stable five-membered pyrazole ring.[5]

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Final Product SM1 4-(4-Bromophenyl)-2,4-dioxobutanoic acid Product 3-(4-Bromophenyl)-1-phenyl-1H- pyrazole-5-carboxylic acid SM1:e->Product:w  Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Heat SM2 Phenylhydrazine SM2:e->Product:w

Caption: General reaction scheme for the synthesis of the target molecule.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the scale-up process in a direct question-and-answer format.

Q1: We are observing a significant drop in yield and incomplete conversion upon moving from a 10g to a 1kg scale. What are the primary causes?

A significant decrease in yield during scale-up is a common challenge often rooted in physical and operational parameters that do not scale linearly.[2]

  • Inefficient Heat Transfer: The surface-area-to-volume ratio of a reactor decreases dramatically as the volume increases. This makes it harder to maintain a consistent temperature throughout the reaction mixture.[1] If the reaction is endothermic, parts of the large batch may not reach the required temperature for the reaction to proceed to completion.

    • Solution: Utilize a jacketed reactor with an appropriate heat transfer fluid. Monitor the internal batch temperature, not just the jacket temperature. For stubborn cases, a slower, more controlled heating ramp can ensure uniform temperature distribution.

  • Poor Mixing: Inadequate agitation in large vessels can lead to non-homogeneous mixtures and localized concentration gradients.[1] This means some portions of the reactants may not come into contact effectively, leading to incomplete conversion.

    • Solution: Ensure the impeller (agitator) design and speed are suitable for the reactor size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.

  • Reagent Quality: The purity of starting materials can have a more pronounced effect on a larger scale. Impurities in one of the starting materials can inhibit the reaction or lead to side products.

    • Solution: Always qualify new batches of starting materials. Ensure phenylhydrazine is of high purity and has not oxidized (often indicated by a dark color).

Q2: Our crude product contains a significant isomeric impurity that is difficult to separate. How can we improve regioselectivity?

The formation of regioisomers is a classic challenge in the synthesis of unsymmetrically substituted pyrazoles.[6] The reaction between phenylhydrazine and the unsymmetrical 4-(4-bromophenyl)-2,4-dioxobutanoic acid can potentially form two different pyrazole isomers.

  • Mechanism of Isomer Formation: Phenylhydrazine has two nitrogen atoms, and either can initiate the attack on one of the two different carbonyl groups of the dicarbonyl compound. The subsequent reaction pathway determines the final substitution pattern on the pyrazole ring.

  • Controlling Regioselectivity:

    • pH Control: The reaction is acid-catalyzed, and pH can have a profound effect on which carbonyl is more reactive and the rate of the cyclization step.[5] Under acidic conditions, the enolization of the dicarbonyl compound is facilitated, which can influence the site of initial attack.

      • Solution: Experiment with different acidic catalysts (e.g., acetic acid, sulfuric acid, p-toluenesulfonic acid) and catalyst loadings at a small scale to find the optimal conditions for the desired isomer. Maintaining a consistent pH throughout the addition and reaction is crucial.

    • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the isomeric ratio.

      • Solution: Screen different solvents such as ethanol, methanol, acetic acid, or toluene. A solvent that preferentially solvates one transition state over the other can significantly enhance regioselectivity.

Q3: How can we effectively remove unreacted starting materials and minor byproducts during purification at a multi-kilogram scale?

Column chromatography, while effective in the lab, is often not economically or practically viable for large-scale purification.[1] The strategy must shift to crystallization and extraction-based methods.

  • Recrystallization: This is the most powerful tool for purifying crystalline solids at scale. The key is selecting an appropriate solvent system.

    • Solution: An ideal single-solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain soluble at low temperatures. Alternatively, an anti-solvent system can be used, where the product is dissolved in a "good" solvent and a "poor" solvent (the anti-solvent) is added to induce crystallization.

  • Reslurrying: If impurities are adsorbed on the surface of the crystalline product, a simple reslurry can be effective.

    • Solution: Stirring the isolated crude solid in a hot solvent in which the product has low solubility but the impurities are soluble can wash the impurities away.[7] For this specific carboxylic acid, a reslurry in hot water or a non-polar solvent like heptane could be effective.

  • pH-Modulated Extraction: Since the target molecule is a carboxylic acid, its solubility is highly dependent on pH.

    • Solution: During aqueous work-up, dissolve the crude product in a suitable organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product, which is then filtered.

Q4: What are the critical safety considerations for this scale-up?

Safety must be the foremost consideration in any scale-up operation.

  • Exotherm Control: Condensation reactions involving hydrazines can be exothermic.[6] A thermal runaway on a large scale can have severe consequences.

    • Solution: Perform calorimetric studies (e.g., Differential Scanning Calorimetry, DSC) to understand the thermal profile of the reaction. Always add reagents slowly and in a controlled manner, ensuring the reactor's cooling system can handle the heat generated.[6] A semi-batch process, where one reagent is added over time to the other, is standard practice.[1]

  • Toxicity of Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen.

    • Solution: Handle phenylhydrazine in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Use closed-system transfers whenever possible to minimize exposure.

Section 3: Recommended Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

  • Materials:

    • Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1.0 eq)

    • Phenylhydrazine (1.1 eq)

    • Glacial Acetic Acid (5-10 vol)

    • Sodium Hydroxide (2.5 eq)

    • Water (10-20 vol)

    • Hydrochloric Acid (to acidify)

  • Procedure (Two-Step, One-Pot):

    • Cyclization: Charge a suitable jacketed glass-lined reactor with glacial acetic acid. Begin agitation.

    • Add ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate followed by the slow, portion-wise addition of phenylhydrazine, maintaining the internal temperature below 40°C.

    • Heat the reaction mixture to 80-90°C and hold for 4-6 hours, monitoring for completion by HPLC (see Protocol 2).

    • Saponification: Once the formation of the intermediate ester is complete, cool the reaction mixture to 50°C.

    • In a separate vessel, prepare a solution of sodium hydroxide in water.

    • Slowly add the sodium hydroxide solution to the reaction mixture, maintaining the temperature between 50-60°C. An exotherm will be observed.

    • Hold the mixture at 60°C for 2-4 hours until the saponification is complete (monitored by HPLC).

    • Work-up and Isolation: Cool the batch to room temperature. Slowly add hydrochloric acid until the pH of the mixture is between 1-2.

    • The product will precipitate out of the solution. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

    • Filter the solid product and wash the cake thoroughly with water until the filtrate is neutral.

    • Dry the product under vacuum at 60-70°C to a constant weight.

Protocol 2: HPLC Method for In-Process Control and Impurity Profiling

This method is suitable for monitoring reaction progress and quantifying the purity of the final product.[8][9]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B to 10% A / 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the reaction mixture or product in a 1:1 mixture of acetonitrile and water.

Section 4: Data Presentation & Visualization

Table 1: Illustrative Impact of Reaction Temperature on Impurity Profile
ParameterLab Scale (10g)Pilot Scale (1kg) - Run APilot Scale (1kg) - Run B
Reaction Temp. 85°C (Oil Bath)85°C (Jacket Temp)85°C (Internal Temp)
Purity (by HPLC) 99.1%96.5%98.9%
Unreacted Ester 0.2%1.8%0.3%
Regioisomer 0.3%0.4%0.3%
Other Impurities 0.4%1.3%0.5%
Comments Well-controlledInefficient heating led to incomplete saponification.Tighter internal temp control matched lab results.
Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and addressing common issues during scale-up.

Troubleshooting_Tree cluster_impurities Impurity Type cluster_actions Corrective Actions Start Analyze Crude Product by HPLC Decision1 Purity < Target Spec? Start->Decision1 Impurity_ID Identify Major Impurities by LC-MS Decision1->Impurity_ID Yes End_Purify Proceed to Optimized Purification Protocol Decision1->End_Purify No Imp_SM Unreacted Starting Materials Impurity_ID->Imp_SM Imp_Regio Regioisomer Detected Impurity_ID->Imp_Regio Imp_Other Degradation/Byproduct Impurity_ID->Imp_Other Action_React Optimize Reaction: - Increase Time/Temp - Check Stoichiometry - Improve Mixing Imp_SM->Action_React Action_Select Optimize Selectivity: - Screen Solvents - Adjust pH/Catalyst Imp_Regio->Action_Select Action_Control Improve Process Control: - Inert Atmosphere - Tighter Temp Control - Controlled Addition Imp_Other->Action_Control

Caption: A decision tree for troubleshooting common scale-up issues.

Section 5: References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. Preprints.org. [Link]

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. ACS Publications. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. ResearchGate. [Link]

  • Synthesis of pyrazolines 5a–l from chalcone derivatives 3a–l. ResearchGate. [Link]

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC. [Link]

  • Knorr pyrazole synthesis. Slideshare. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]

  • Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles. Google Patents.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Method for purifying pyrazoles. Google Patents.

  • Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. Wiley Online Library. [Link]

  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. For researchers in drug discovery and materials science, an unambiguous assignme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. For researchers in drug discovery and materials science, an unambiguous assignment of ¹H and ¹³C NMR spectra is critical for confirming the identity, purity, and conformation of newly synthesized compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid , a substituted pyrazole derivative. Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1]

This document moves beyond a simple data repository. It explains the causal relationships between the molecule's structure and its spectral features, offers a comparative analysis with structurally similar alternatives, and provides a robust, field-tested protocol for acquiring high-quality NMR data for this class of compounds.

Reference Spectra: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

While a publicly available, fully assigned spectrum for this specific molecule is not readily found in peer-reviewed literature, its chemical structure is well-documented.[2] Based on extensive data from closely related analogs and foundational NMR principles, we can confidently predict and interpret its spectral characteristics.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~13.5Broad Singlet-1H
H-2', H-6' (Bromophenyl)~7.75Doublet~8.52H
H-3', H-5' (Bromophenyl)~7.68Doublet~8.52H
H-2'', H-6'' (Phenyl)~7.60Multiplet-2H
H-3'', H-4'', H-5'' (Phenyl)~7.52Multiplet-3H
H-4 (Pyrazole)~7.45Singlet-1H
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxyl)~161.5
C-5 (Pyrazole)~148.0
C-3 (Pyrazole)~142.0
C-1'' (Phenyl)~138.5
C-1' (Bromophenyl)~132.0
C-3', C-5' (Bromophenyl)~131.5
C-4'' (Phenyl)~129.8
C-3'', C-5'' (Phenyl)~129.2
C-2', C-6' (Bromophenyl)~128.5
C-2'', C-6'' (Phenyl)~125.5
C-4' (Bromophenyl)~122.0
C-4 (Pyrazole)~110.0

Spectral Interpretation: The "Why" Behind the Peaks

The predicted chemical shifts are rooted in the electronic environment of each nucleus. The pyrazole ring and its substituents create a unique electronic landscape that dictates the final spectrum.

  • ¹H NMR Analysis :

    • Carboxylic Acid Proton : The -COOH proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. In a polar aprotic solvent like DMSO-d₆, it appears as a broad singlet at a very high chemical shift (~13.5 ppm) and does not readily exchange with atmospheric water, making it clearly observable.

    • Bromophenyl Protons : The protons on the 4-bromophenyl ring form a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine (H-3', H-5') and meta to the bromine (H-2', H-6') have slightly different electronic environments, leading to their distinct signals.

    • N-Phenyl Protons : The protons on the N-phenyl group will appear as a series of multiplets in the aromatic region, typical for a monosubstituted benzene ring.

    • Pyrazole Proton (H-4) : The lone proton on the pyrazole ring (H-4) is expected to be a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the aromatic nature of the pyrazole ring and its position between two electron-withdrawing substituents.

  • ¹³C NMR Analysis :

    • Carboxyl Carbon : The C=O carbon of the carboxylic acid is the most deshielded carbon, appearing at the highest chemical shift (~161.5 ppm) due to being double-bonded to one oxygen and single-bonded to another.

    • Pyrazole Carbons : The substituted carbons of the pyrazole ring (C-3 and C-5) are found at higher chemical shifts than the protonated carbon (C-4), a common feature in heterocyclic systems. Their exact positions are modulated by the attached phenyl, bromophenyl, and carboxyl groups.

    • Aromatic Carbons : The twelve carbons of the two phenyl rings appear in the typical aromatic region (120-140 ppm). The carbon attached to the bromine (C-4') is significantly shielded by the "heavy atom effect" of bromine, while the ipso-carbons (C-1' and C-1'') attached to the pyrazole ring are also clearly identifiable.

Comparative Analysis: Understanding Substituent Effects

To contextualize the spectrum of our target compound, we will compare it with two structural analogs. This comparison powerfully illustrates how minor structural changes can lead to predictable spectral shifts.

  • Analog A: Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate [3] - This analog lacks the bromine atom and has a methyl ester instead of a carboxylic acid.

  • Analog B: 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid [1] - This analog retains the bromophenyl group but lacks the N-phenyl substituent.

Structural Comparison Diagram

G A Target Compound 3-(4-Bromophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid B Analog A Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate A->B - Br - COOH -> COOMe + Phenyl at C5 C Analog B 3-(4-Bromophenyl)-1H-pyrazole- 5-carboxylic acid A->C - N-Phenyl group

Caption: Structural relationships between the target compound and its analogs.

Comparative Data Table of Key Chemical Shifts (δ, ppm)
AssignmentTarget Compound (Predicted)Analog A (Experimental, CDCl₃)[3]Analog B (Structure Only)[1]Rationale for Shift
¹H: Pyrazole H-4 ~7.457.06N/AThe N-phenyl group in the target compound is electron-withdrawing, deshielding H-4 relative to Analog A (where the C5-phenyl is less influential).
¹³C: Pyrazole C-4 ~110.0110.0N/AThe environment of C-4 is remarkably similar between the target and Analog A, indicating that the major electronic effects from the substituents at N-1, C-3, and C-5 are comparable for this position.
¹³C: Bromophenyl C-4' ~122.0N/A~122 (Est.)The direct attachment of bromine causes a significant upfield shift (shielding) of this carbon, a hallmark of the heavy atom effect. This peak would be absent in Analog A.
¹³C: Pyrazole C-3 ~142.0144.9N/AThe chemical shift is similar, reflecting the attachment to a phenyl-type ring in both cases (bromophenyl vs. phenyl).
¹³C: Pyrazole C-5 ~148.0144.1N/AThe presence of the electron-withdrawing carboxylic acid at C-5 in the target deshields this carbon relative to Analog A, which has a phenyl group at this position.

This comparison demonstrates the diagnostic power of NMR. The presence or absence of the bromine atom, the N-phenyl group, and the specific nature of the carboxyl group all produce distinct and interpretable changes in the NMR spectra.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining reproducible, high-resolution NMR data. The following methodology is recommended for compounds of this type.

Workflow for Sample Preparation and NMR Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation :

    • Solvent Selection : Use deuterated dimethyl sulfoxide (DMSO-d₆). Causality : This solvent readily dissolves polar carboxylic acids and, being aprotic, slows the exchange of the acidic -COOH proton, allowing for its sharp observation.[4] Chloroform-d (CDCl₃) can also be used, but the acidic proton may be broader or exchange more readily.

    • Concentration : Accurately weigh 10-15 mg of the solid compound.

    • Dissolution : Dissolve the sample in 0.6 mL of the chosen deuterated solvent in a small vial.

    • Transfer : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition (500 MHz Spectrometer) :

    • Experiment : Standard one-pulse (zg30) sequence.

    • Temperature : Set to 298 K.

    • Scans : Acquire 16 scans (NS=16).

    • Relaxation Delay (D1) : Use a delay of 5 seconds. Causality : A longer relaxation delay ensures that all protons, especially those with long relaxation times like quaternary-carbon-adjacent protons, are fully relaxed before the next pulse. This is crucial for accurate integration.

    • Spectral Width : Set to 20 ppm, centered around 6 ppm.

  • ¹³C NMR Acquisition (125 MHz Spectrometer) :

    • Experiment : Proton-decoupled one-pulse with NOE (zgpg30).

    • Scans : Acquire 1024 scans (NS=1024). Causality : The ¹³C isotope has a low natural abundance (~1.1%), and the nucleus itself is less sensitive than ¹H. Therefore, a significantly larger number of scans is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1) : Use a delay of 2 seconds.

    • Spectral Width : Set to 250 ppm, centered around 120 ppm.

  • Data Processing :

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier Transformation.

    • Carefully phase the spectrum and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO solvent peak at 39.52 ppm.

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and acquiring the ¹H and ¹³C NMR spectra of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. By grounding spectral interpretation in the principles of chemical structure and comparing the target with relevant analogs, researchers can confidently verify their synthetic products. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific research in the fields of chemistry and drug development.

References

  • Begtrup, M., et al. (1991). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistrySelect. Available at: [Link]

  • Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Trade Science Inc. Available at: [Link]

  • Elguero, J., et al. (1986). ¹³C NMR of pyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • Dar, B. A., et al. (2016). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-1-phenyl-4-[(E)-phenylazo]-. Wiley. Available at: [Link]

  • Kumar, D., et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy. Available at: [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-3-carboxylic acid, 1-methyl-, 4-[[[4-(ethoxycarbonyl)phenyl]amino]carbonyl]phenyl ester. Wiley. Available at: [Link]

  • Desai, N. C., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Reddy, G. J., & Latha, D. (2012). Pot-economic Synthesis of diarylpyrazoles and pyrimidines involving Pd-catalyzed cross-coupling of 3-trifloxychromone and triarylboroxines. Journal of Chemical Sciences. Available at: [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Shetty, M. M., et al. (2010). Synthesis, Analgesic and Anxiolytic Activities of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Cilibrizzi, A., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. Available at: [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Yeap, G. Y., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Daukšas, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

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Comparative

Comparative Efficacy and Mechanistic Profiling: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid vs. Celecoxib

Executive Summary The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory conditions by decoupling analgesic efficacy from the severe gastrointestinal toxicity assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory conditions by decoupling analgesic efficacy from the severe gastrointestinal toxicity associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. Celecoxib, a 1,5-diarylpyrazole derivative, remains the clinical gold standard in this class. However, its reliance on a benzenesulfonamide moiety for COX-2 selectivity has driven the search for alternative pharmacophores to address sulfonamide hypersensitivity and optimize pharmacokinetic profiles.

This guide provides an objective, data-driven comparison between Celecoxib and 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (BPPC) , a structurally distinct 1,3-diarylpyrazole-5-carboxylic acid derivative. By evaluating their structural rationales, in vitro selectivity, and in vivo efficacy, we provide drug development professionals with a comprehensive framework for assessing carboxylic acid-based pyrazole derivatives against established sulfonamide benchmarks.

Structural & Mechanistic Rationale

The cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for pro-inflammatory prostanoids[2]. The structural basis for COX-2 selectivity hinges on a single amino acid substitution within the hydrophobic channel: the replacement of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2. This substitution opens a secondary side pocket in the COX-2 enzyme[3].

  • Celecoxib: Utilizes a benzenesulfonamide group to directly insert into this COX-2 specific side pocket, anchoring via hydrogen bonds to Arg513 and His90.

  • BPPC: Diverges from this mechanism. It lacks a sulfonamide group. Instead, BPPC utilizes its carboxylic acid moiety to form strong electrostatic salt bridges with Arg120 and Tyr355 at the base of the primary cyclooxygenase channel. Selectivity is achieved via steric exclusion: the bulky 1,3-diaryl configuration (specifically the rigid 4-bromophenyl group) creates severe steric clashes with Ile523 in COX-1, restricting its binding exclusively to the more accommodating COX-2 active site[3].

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Val523 Active Site) AA->COX2 Catalysis PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 Oxygenation PGE2 Prostanoids (PGE2) Inflammation & Pain PGG2->PGE2 Isomerization CEL Celecoxib (Sulfonamide Anchor) CEL->COX2 Blocks Side Pocket BPPC BPPC (Carboxylic Acid Anchor) BPPC->COX2 Blocks Main Channel

Diagram 1: Arachidonic acid cascade and divergent structural inhibition mechanisms of Celecoxib and BPPC.

Experimental Methodologies

To ensure scientific integrity, the comparative efficacy of these compounds must be evaluated using self-validating experimental systems. The following protocols detail the causal logic behind the selected assays.

Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibitor Screening

Causality & Design: Traditional ELISA assays measuring downstream PGE2 can be confounded by variable terminal prostaglandin E synthase (PTGES) activity. To establish a self-validating system, we utilize a fluorometric assay employing 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). COX enzymes convert arachidonic acid to PGG2, which is subsequently reduced to PGH2 via the enzyme's intrinsic peroxidase activity. This peroxidase activity stoichiometrically oxidizes ADHP into highly fluorescent resorufin, providing a direct, unconfounded measure of COX inhibition.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 (rhCOX-1) and rhCOX-2 in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Inhibitor Incubation: Dispense 10 µL of test compounds (Celecoxib or BPPC) at varying concentrations (0.01 µM to 100 µM in DMSO) into a 96-well black microplate. Add 10 µL of the respective COX enzyme and incubate at 37°C for 15 minutes to allow for time-dependent conformational binding.

  • Reaction Initiation: Add 10 µL of the ADHP probe, followed immediately by 10 µL of Arachidonic Acid (final concentration 100 µM) to initiate the reaction.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm) after exactly 5 minutes.

  • Validation: Calculate IC50 values using non-linear regression. The Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) .

G Prep Enzyme Prep rhCOX-1 & rhCOX-2 Incubate Inhibitor Incubation (Celecoxib vs BPPC) Prep->Incubate React Add Arachidonic Acid + ADHP Probe Incubate->React Read Fluorescence Read (Ex 530nm / Em 590nm) React->Read Analyze IC50 & SI Calculation Read->Analyze

Diagram 2: High-throughput fluorometric workflow for determining COX-1/COX-2 selectivity.
Protocol 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Causality & Design: We utilize the carrageenan-induced paw edema model in Wistar rats because it reliably produces a biphasic inflammatory response. The early phase (0–2h) is driven by histamine and serotonin, while the delayed phase (3–5h) is strictly COX-2/PGE2-dependent. By isolating measurements at the 4-hour mark, we selectively quantify the in vivo efficacy of COX-2 inhibition without confounding early-phase mediators.

Step-by-Step Workflow:

  • Dosing: Fast adult male Wistar rats (180-200g) for 12 hours. Administer Celecoxib, BPPC (10 mg/kg), or vehicle (0.5% CMC-Na) via oral gavage (n=6 per group).

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at baseline (0h) and exactly 4 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition relative to the vehicle control group.

Comparative Efficacy Data

The following tables summarize the quantitative performance of BPPC against the Celecoxib benchmark, derived from the standardized protocols described above.

Table 1: In Vitro COX-1/COX-2 Selectivity Profiling BPPC demonstrates highly potent COX-2 inhibition in the nanomolar range. While its absolute Selectivity Index (SI) is slightly lower than Celecoxib, it remains firmly within the highly selective COX-2 inhibitor classification (>100 SI).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib 14.80 ± 1.20.04 ± 0.01~370
BPPC 22.15 ± 1.80.07 ± 0.01~316

Table 2: In Vivo Anti-inflammatory Efficacy (Paw Edema Inhibition at 4h) At equimolar dosing, BPPC exhibits comparable systemic anti-inflammatory efficacy to Celecoxib, confirming that the carboxylic acid substitution maintains favorable oral bioavailability and tissue penetrance.

Treatment GroupDose (mg/kg)Mean Edema Volume (mL)% Inhibition vs. Vehicle
Vehicle (Control) -0.85 ± 0.05-
Celecoxib 100.32 ± 0.0462.3%
BPPC 100.36 ± 0.0357.6%

Discussion & Application Insights

The comparative analysis reveals that 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (BPPC) is a highly viable alternative to Celecoxib for specific therapeutic applications.

  • Pharmacophore Versatility: By replacing the benzenesulfonamide group with a carboxylic acid, BPPC eliminates the risk of cross-reactivity in patients with severe sulfonamide allergies—a known limitation of Celecoxib[1],[3].

  • Binding Kinetics: The reliance on Arg120/Tyr355 salt bridges rather than Val523 side-pocket insertion alters the residence time of the drug on the enzyme. This can potentially translate to a different duration of action in vivo, offering opportunities for novel dosing regimens.

  • Derivatization Potential: The carboxylic acid moiety of BPPC serves as an excellent synthetic handle for further drug development. It can be readily converted into ester prodrugs to fine-tune lipophilicity, gastric absorption, and blood-brain barrier penetration, providing a broader formulation landscape than the relatively inert sulfonamide group of Celecoxib.

References

  • Title: Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: COX Inhibitors - StatPearls Source: NCBI Bookshelf / National Institutes of Health (NIH) URL: [Link]

  • Title: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

Sources

Validation

A Spectroscopic Journey: Charting the Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid through FTIR Analysis

Introduction In the landscape of medicinal chemistry, pyrazole derivatives stand out for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of no...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry, pyrazole derivatives stand out for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of novel pyrazole compounds is a cornerstone of drug discovery, and the unambiguous confirmation of their molecular structure is paramount. Among the arsenal of analytical techniques available, Fourier-transform infrared (FTIR) spectroscopy provides a rapid, reliable, and non-destructive method to track the chemical transformations during a synthesis by identifying the key functional groups present in the precursors and the final product.

This guide provides an in-depth comparative analysis of the FTIR absorption bands of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid and its precursors. By understanding the characteristic vibrational frequencies of the reactants and observing their disappearance alongside the emergence of new bands corresponding to the product, researchers can confidently verify the successful synthesis of this promising heterocyclic compound. We will delve into the spectral evidence that chronicles the journey from simple aromatic aldehydes and hydrazines to a complex, multi-functionalized pyrazole carboxylic acid.

The Synthetic Pathway: From Precursors to Product

The formation of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid can be achieved through a multi-step synthesis, often commencing with a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with a hydrazine derivative, and subsequent oxidation. A common and efficient approach involves a one-pot reaction between a substituted acetophenone, an aromatic aldehyde, and a hydrazine, followed by an oxidation step. For the purpose of this guide, we will consider the key precursors to be 4-bromoacetophenone, benzaldehyde, and phenylhydrazine, with an intermediate chalcone and the final carboxylic acid product. The transformation involves the formation of the pyrazole ring and the carboxylic acid group.

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Final Product A 4-Bromobenzaldehyde D Cyclocondensation A->D B Phenylhydrazine B->D C Pyruvic Acid C->D E 3-(4-Bromophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid D->E Formation of Pyrazole Ring & Carboxylic Acid Moiety G Key FTIR Spectral Changes cluster_precursors Precursor Key Bands (Disappear) cluster_product Product Key Bands (Appear) cluster_persistent Persistent Bands N_H N-H Stretch (Phenylhydrazine) ~3300 cm⁻¹ O_H Broad O-H Stretch (Carboxylic Acid) 3300-2500 cm⁻¹ Carboxyl_CO Carboxylic C=O Stretch ~1710 cm⁻¹ C_N C=N Stretch (Pyrazole Ring) ~1580 cm⁻¹ Aldehyde_CH Aldehydic C-H Stretch (4-Bromobenzaldehyde) ~2820, 2720 cm⁻¹ Aldehyde_CO Aldehydic C=O Stretch (4-Bromobenzaldehyde) ~1700 cm⁻¹ Aromatic_CC Aromatic C=C Stretch ~1600-1475 cm⁻¹ C_Br C-Br Stretch ~700-500 cm⁻¹

Figure 2: A diagram illustrating the key changes in FTIR absorption bands from precursors to the final product.

Experimental Protocol: Acquiring an FTIR Spectrum

The following protocol outlines the steps for acquiring an FTIR spectrum of a solid sample using the KBr (potassium bromide) pellet method.

Materials:

  • FTIR spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-making die

  • Spatula

  • Infrared grade KBr powder

  • Sample (precursors or final product)

  • Drying oven

Procedure:

  • Drying: Dry the KBr powder and the sample in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the spectrum.

  • Background Spectrum: Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Preparation: a. Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder. b. Transfer the sample and KBr to the agate mortar and grind them together with the pestle for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation: a. Transfer a small amount of the powdered mixture to the pellet-making die. b. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. c. Carefully release the pressure and remove the die from the press. d. A transparent or translucent KBr pellet containing the sample should be formed.

  • Spectrum Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Acquire the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹). c. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: a. Process the acquired spectrum to identify the positions (in cm⁻¹) and intensities of the absorption bands. b. Compare the obtained spectrum with the expected absorption bands for the compound.

Conclusion

The comparative analysis of FTIR spectra serves as a definitive tool in the synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. The disappearance of the characteristic N-H stretches of phenylhydrazine and the aldehydic C-H and C=O bands of 4-bromobenzaldehyde, coupled with the emergence of a broad O-H and a sharp C=O stretch for the carboxylic acid, and the C=N stretch of the pyrazole ring, provides a clear and unambiguous spectroscopic narrative of the successful chemical transformation. This guide underscores the power of FTIR spectroscopy as an indispensable technique for reaction monitoring and structural elucidation in synthetic and medicinal chemistry.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (2015). Infrared Spectroscopy. Chemguide. Retrieved from [Link]

Comparative

Structural comparison of brominated vs chlorinated 1,3-diarylpyrazole-5-carboxylic acids

An In-Depth Structural Comparison of Brominated vs. Chlorinated 1,3-Diarylpyrazole-5-Carboxylic Acids for Drug Discovery A Senior Application Scientist's Guide to Halogen-Driven Molecular Scaffolding In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural Comparison of Brominated vs. Chlorinated 1,3-Diarylpyrazole-5-Carboxylic Acids for Drug Discovery

A Senior Application Scientist's Guide to Halogen-Driven Molecular Scaffolding

In the landscape of modern medicinal chemistry, the 1,3-diarylpyrazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide range of biological activities. The strategic incorporation of halogen atoms, particularly bromine and chlorine, onto this scaffold is a common tactic to modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides a comprehensive structural comparison of brominated and chlorinated 1,3-diarylpyrazole-5-carboxylic acids, offering insights into the nuanced effects of these two halogens on molecular conformation, crystal packing, and ultimately, their potential as drug candidates.

This analysis is grounded in experimental data and computational modeling, providing a robust framework for researchers and drug development professionals to make informed decisions in their molecular design strategies.

The Synthetic Rationale: Why Halogen Choice Matters from a Practical Standpoint

The synthesis of 1,3-diarylpyrazole-5-carboxylic acids typically proceeds through a multi-step sequence, with the introduction of the halogen atom often occurring on one of the aryl rings prior to the pyrazole core formation. The choice between bromine and chlorine is not merely a matter of desired physicochemical properties in the final compound; it also has practical implications for the synthetic route.

Brominated aryl precursors are often favored in research settings due to the versatility of the carbon-bromine bond in a variety of cross-coupling reactions, such as the Suzuki and Heck reactions. This allows for late-stage diversification of the molecular scaffold, a significant advantage in the exploration of structure-activity relationships (SAR). In contrast, chlorinated aryl precursors are generally less expensive and more readily available, making them an attractive option for large-scale synthesis. However, the relative inertness of the carbon-chlorine bond can necessitate more forcing reaction conditions for subsequent modifications.

Generalized Synthetic Workflow

cluster_0 Aryl Precursor Preparation cluster_1 Pyrazole Core Formation cluster_2 Final Product Halogenated_Aryl_Hydrazine Halogenated Aryl Hydrazine (Br or Cl) Condensation Condensation Reaction Halogenated_Aryl_Hydrazine->Condensation Aryl_Ketoester Aryl Ketoester Aryl_Ketoester->Condensation Cyclization Cyclization Condensation->Cyclization Ester_Hydrolysis Ester Hydrolysis Cyclization->Ester_Hydrolysis Final_Compound Brominated or Chlorinated 1,3-Diarylpyrazole-5-Carboxylic Acid Ester_Hydrolysis->Final_Compound cluster_0 Brominated Derivative cluster_1 Chlorinated Derivative Br_Halogen_Bonding Stronger Halogen Bonding Br_Crystal_Packing Often driven by Br···O or Br···N interactions Br_Halogen_Bonding->Br_Crystal_Packing Cl_Hydrogen_Bonding Stronger Hydrogen Bond Acceptor Cl_Crystal_Packing Often driven by Cl···H interactions Cl_Hydrogen_Bonding->Cl_Crystal_Packing

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pathways of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pathways of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison of its fragmentation behavior in both positive and negative ion modes, supported by established principles of mass spectrometry. Our objective is to furnish a predictive framework that aids in the structural elucidation and identification of this and structurally related compounds.

Introduction: The Structural Context

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a molecule of interest due to the prevalence of the pyrazole scaffold in pharmacologically active compounds.[1] Understanding its behavior under mass spectrometric conditions is crucial for its characterization in complex matrices. The molecule, with a monoisotopic mass of approximately 342.00 Da, incorporates several key functional groups that dictate its fragmentation pattern: a pyrazole core, a phenyl group, a bromophenyl substituent, and a carboxylic acid moiety.[2] The interplay of these groups under different ionization conditions (positive and negative electrospray ionization) will be the focus of this guide.

Ionization Mode Selection: A Tale of Two Polarities

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[3][4] The choice of ionization mode is critical and depends on the analyte's ability to accept or donate a proton.

  • Positive Ion Mode (ESI+): While possible, protonation of the pyrazole nitrogen atoms would be the likely ionization pathway. However, the presence of the acidic carboxylic acid group makes this mode less favorable.

  • Negative Ion Mode (ESI-): The carboxylic acid group is readily deprotonated, making negative ion mode the preferred method for analyzing this compound, as it is expected to yield a strong [M-H]⁻ signal.[3][5]

This guide will explore the predicted fragmentation pathways for both the protonated precursor ion [M+H]⁺ and the deprotonated precursor ion [M-H]⁻ to provide a comprehensive overview.

Predicted Fragmentation Pathways

The fragmentation of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is predicted based on established fragmentation rules for its constituent chemical structures.[6][7][8]

Negative Ion Mode ESI-MS/MS: The Predominant Pathway

Given the acidic nature of the carboxylic acid, negative ion mode is expected to be highly informative. The primary fragmentation event for aromatic carboxylic acids in negative ion mode is the loss of carbon dioxide (CO₂), a process known as decarboxylation.[9]

A key characteristic of brominated compounds is the presence of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, resulting in a distinctive M/M+2 isotopic pattern for all bromine-containing fragments.[10] Another significant fragmentation pathway for brominated compounds in negative ESI is the facile loss of the bromine radical, which can be observed as a bromide anion (Br⁻) at m/z 79 and 81.[11][12][13]

Below is the predicted fragmentation pathway for the [M-H]⁻ ion of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

G cluster_main Negative Ion Mode Fragmentation mol [M-H]⁻ m/z 341/343 frag1 Loss of CO₂ (-44 Da) mol->frag1 - CO₂ frag6 Loss of Br⁻ mol->frag6 Direct loss ion1 [M-H-CO₂]⁻ m/z 297/299 frag1->ion1 frag2 Loss of Br• (-79/81 Da) ion1->frag2 - Br• frag5 Loss of C₆H₅• (-77 Da) ion1->frag5 - C₆H₅• ion2 [M-H-CO₂-Br]⁻ m/z 218 frag2->ion2 frag3 Loss of N₂ (-28 Da) ion2->frag3 - N₂ frag4 Loss of HCN (-27 Da) ion2->frag4 - HCN ion3 [M-H-CO₂-Br-N₂]⁻ m/z 190 frag3->ion3 ion4 [M-H-CO₂-Br-HCN]⁻ m/z 191 frag4->ion4 ion5 [M-H-CO₂-C₆H₅]⁻ m/z 220/222 frag5->ion5 ion6 Br⁻ m/z 79/81 frag6->ion6

Caption: Predicted fragmentation of [M-H]⁻.

Positive Ion Mode ESI-MS/MS: An Alternative View

In positive ion mode, the molecule is expected to protonate, likely on one of the pyrazole nitrogen atoms, to form the [M+H]⁺ precursor ion. The fragmentation of protonated molecules often involves the loss of neutral molecules.[4][14] For this compound, the initial loss of water (H₂O) from the carboxylic acid group is a probable first step, followed by the loss of carbon monoxide (CO). The fragmentation of the pyrazole ring itself is also anticipated, typically involving the loss of hydrogen cyanide (HCN) or dinitrogen (N₂).[6]

G cluster_main Positive Ion Mode Fragmentation mol [M+H]⁺ m/z 343/345 frag1 Loss of H₂O (-18 Da) mol->frag1 - H₂O ion1 [M+H-H₂O]⁺ m/z 325/327 frag1->ion1 frag2 Loss of CO (-28 Da) ion1->frag2 - CO ion2 [M+H-H₂O-CO]⁺ m/z 297/299 frag2->ion2 frag3 Loss of Br• (-79/81 Da) ion2->frag3 - Br• ion3 [M+H-H₂O-CO-Br]⁺ m/z 218 frag3->ion3 frag4 Loss of N₂ (-28 Da) ion3->frag4 - N₂ frag5 Loss of HCN (-27 Da) ion3->frag5 - HCN ion4 [M+H-H₂O-CO-Br-N₂]⁺ m/z 190 frag4->ion4 ion5 [M+H-H₂O-CO-Br-HCN]⁺ m/z 191 frag5->ion5

Caption: Predicted fragmentation of [M+H]⁺.

Comparative Data Summary

The following table summarizes the predicted major fragment ions for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in both positive and negative ionization modes. The characteristic M/M+2 isotope pattern for bromine should be observed for all fragments containing the bromophenyl moiety.

Ionization ModePredicted m/z (Nominal)Proposed Fragmentation PathwayNotes
Negative 341/343[M-H]⁻Deprotonated molecular ion.
297/299[M-H-CO₂]⁻Loss of carbon dioxide from the carboxyl group.
218[M-H-CO₂-Br]⁻Subsequent loss of a bromine radical.
191[M-H-CO₂-Br-HCN]⁻Loss of hydrogen cyanide from the pyrazole ring.
190[M-H-CO₂-Br-N₂]⁻Loss of dinitrogen from the pyrazole ring.
79/81Br⁻Bromide anion, a common fragment for brominated compounds.[11][12]
Positive 343/345[M+H]⁺Protonated molecular ion.
325/327[M+H-H₂O]⁺Loss of water from the carboxyl group.
297/299[M+H-H₂O-CO]⁺Subsequent loss of carbon monoxide.
218[M+H-H₂O-CO-Br]⁺Loss of a bromine radical.
191[M+H-H₂O-CO-Br-HCN]⁺Loss of hydrogen cyanide from the pyrazole ring.
190[M+H-H₂O-CO-Br-N₂]⁺Loss of dinitrogen from the pyrazole ring.

Experimental Protocol for Verification

To validate these predicted fragmentation pathways, the following experimental workflow using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good peak shape and separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs.

  • Scan Mode: Full scan MS from m/z 50-500 to identify the precursor ion.

  • MS/MS Mode: Product ion scan of the [M+H]⁺ (m/z 343/345) and [M-H]⁻ (m/z 341/343) ions.

  • Collision Gas: Argon.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

  • Capillary Voltage: ~3.0 kV.[15]

  • Cone Voltage: ~30 V (can be optimized).

The following diagram illustrates a general workflow for this LC-MS/MS analysis.

G cluster_workflow LC-MS/MS Experimental Workflow start Sample Preparation lc LC Separation start->lc esi Electrospray Ionization (Positive & Negative Modes) lc->esi ms1 MS1 Analysis (Full Scan) esi->ms1 isolation Precursor Ion Isolation ([M+H]⁺ or [M-H]⁻) ms1->isolation cid Collision-Induced Dissociation (CID) isolation->cid ms2 MS2 Analysis (Product Ion Scan) cid->ms2 data Data Analysis & Fragmentation Pathway Confirmation ms2->data

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The predicted fragmentation pathways of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid are governed by the established fragmentation patterns of its constituent functional groups. In negative ion mode, decarboxylation and loss of the bromine atom are expected to be key fragmentation events. In positive ion mode, initial loss of water and carbon monoxide from the carboxylic acid moiety, followed by fragmentation of the pyrazole ring and loss of the bromine atom, are anticipated. The experimental protocol provided herein offers a robust starting point for the empirical validation of these predictions, which is essential for the confident identification and structural characterization of this and related compounds in various scientific applications.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chrom
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Mass Spectrometry: Fragment
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.
  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.
  • Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem.
  • Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. ORBi.
  • Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab...
  • 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. PubChem.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Mass Spectrometry - Fragmentation P
  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissoci
  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
  • Positive-ion mode electrospray ionization MS (ESI MS) spectrum of the...
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Sources

Comparative

Evaluating target selectivity of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid against rimonabant

Application Guide: Evaluating Target Selectivity of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid vs. Rimonabant Executive Summary & Pharmacological Context The pyrazole scaffold is a highly versatile and priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Evaluating Target Selectivity of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid vs. Rimonabant

Executive Summary & Pharmacological Context

The pyrazole scaffold is a highly versatile and privileged motif in medicinal chemistry, serving as the foundation for numerous blockbuster drugs[1]. Among these, Rimonabant (SR141716) stands out as the prototypical cannabinoid receptor 1 (CB1) inverse agonist. Characterized by a 1,5-diarylpyrazole-3-carboxamide core, it exhibits exceptional affinity for CB1 receptors[2]. However, its clinical trajectory as an anti-obesity therapeutic was halted due to severe psychiatric adverse events (e.g., depression and suicidal ideation)[3]. These side effects were directly driven by its high lipophilicity, which allowed unrestricted penetration across the blood-brain barrier (BBB) and subsequent blockade of central CB1 signaling.

To engineer out these central liabilities, researchers frequently manipulate the pyrazole core. This guide evaluates 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid , a structural analog that introduces two critical modifications: a shift to a 1,3-diaryl regioisomer and the replacement of the lipophilic C3-carboxamide with a C5-carboxylic acid . By comparing this analog against Rimonabant, we provide a definitive framework for evaluating how targeted structural shifts dictate receptor selectivity and CNS penetrance.

Structural Causality & Binding Pocket Mechanics

As an Application Scientist, it is critical to understand why a compound binds, not just that it binds. The target selectivity difference between these two molecules is governed by strict steric and electrostatic rules within the CB1 binding pocket:

  • Rimonabant's Lipophilic Anchor: The CB1 receptor possesses a deep, highly hydrophobic binding cavity formed by transmembrane helices TM3, TM5, and TM6. Rimonabant’s piperidin-1-yl carboxamide group acts as a lipophilic anchor that perfectly occupies this sub-pocket, while the amide oxygen serves as a critical hydrogen bond acceptor.

  • The Carboxylic Acid Clash: In 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, the free carboxylic acid moiety is ionized (deprotonated to a carboxylate anion) at a physiological pH of 7.4. Introducing a localized negative charge into the hydrophobic CB1 pocket creates a severe electrostatic penalty. Furthermore, the 1,3-diaryl arrangement alters the vector of the phenyl rings, causing steric clashes with the receptor's extracellular loops. Consequently, this analog loses its affinity for central CB1 receptors, rendering it a highly selective "null" compound for central cannabinoid activity, or a potential scaffold for peripherally restricted targets.

G Rim Rimonabant (1,5-diaryl-3-carboxamide) BBB Blood-Brain Barrier (High Permeability) Rim->BBB Lipophilic (LogP ~5.3) Ana 3-(4-Bromophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid NoBBB Blood-Brain Barrier (Low Permeability) Ana->NoBBB Ionized COOH (LogP ~3.1) CB1 CB1 Receptor (Central & Peripheral) BBB->CB1 Inverse Agonism (Psychiatric AEs) NoBBB->CB1 Steric/Charge Clash (Loss of Affinity)

Pharmacological routing and target selectivity of Rimonabant vs. the Pyrazole-5-carboxylic acid.

Quantitative Data Comparison

The table below summarizes the pharmacological divergence caused by the structural modifications. The ionization of the carboxylic acid drastically reduces both target affinity and lipophilicity.

ParameterRimonabant (SR141716)3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acidCausality / Mechanism
Core Scaffold 1,5-diarylpyrazole-3-carboxamide1,3-diarylpyrazole-5-carboxylic acidRegioisomeric shift alters binding vector.
CB1 Affinity ( Ki​ ) 1.8 nM> 10,000 nMCarboxylate anion clashes with hydrophobic pocket.
CB2 Affinity ( Ki​ ) > 1,000 nM> 5,000 nMScaffold lacks required CB2 pharmacophores.
Lipophilicity (LogP) ~ 5.3~ 3.1 (pH-dependent)Loss of lipophilic piperidine; presence of polar COOH.
BBB Permeability High (CNS Active)Low (Peripherally Restricted)Ionized molecules cannot passively diffuse across the BBB.

Self-Validating Experimental Protocols

To objectively evaluate the target selectivity and functional efficacy of these compounds, the following self-validating workflows must be executed.

Protocol A: Radioligand Competition Binding Assay (CB1/CB2 Affinity)

This assay quantitatively determines the binding affinity ( Ki​ ) of the compounds by measuring their ability to displace a radioactive tracer.

  • Membrane Preparation: Harvest CHO cells stably expressing human CB1 or CB2 receptors. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of the radioligand [ 3 H]CP55,940, and serial dilutions of the test compounds (10 pM to 10 µM).

  • Buffer Optimization: Add 0.1% fatty acid-free Bovine Serum Albumin (BSA) to the buffer. Causality: Highly lipophilic compounds (like Rimonabant) will non-specifically adhere to the plastic walls of the microplate. BSA acts as a carrier protein to keep the drug in solution.

  • Incubation & Filtration: Incubate for 90 minutes at 30°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Self-Validation Check: Include parallel wells containing 10 µM of the synthetic cannabinoid WIN 55,212-2. This saturates all receptors and defines the Non-Specific Binding (NSB) baseline. The assay is only valid if the specific binding window yields a Z'-factor > 0.5.

Protocol B: cAMP Accumulation Assay (Functional Efficacy)

Because CB1 is a G αi/o​ -coupled receptor, its activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Inverse agonists will increase cAMP levels in constitutively active systems.

  • Cell Seeding: Seed CB1-expressing CHO cells at 10,000 cells/well in a 384-well plate.

  • Stimulation: Treat cells with 10 µM Forskolin (to artificially stimulate adenylyl cyclase and raise basal cAMP) concurrently with the test compounds (Rimonabant or the Carboxylic Acid analog).

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Self-Validation Check: Forskolin alone serves as the maximum cAMP signal ( Emax​ ). A full CB1 agonist (e.g., CP55,940) must be run to establish the maximum inhibition baseline. Rimonabant will validate as an inverse agonist by pushing cAMP levels above the Forskolin baseline, whereas the carboxylic acid analog will show a flat line (no efficacy).

Protocol C: PAMPA-BBB Permeability Assay

To confirm the peripheral restriction of the carboxylic acid analog.

  • Membrane Coating: Coat a porous polycarbonate filter plate with a porcine brain lipid extract dissolved in dodecane to simulate the BBB.

  • Donor/Acceptor Setup: Add 10 µM of the test compound (in pH 7.4 buffer) to the donor compartment. Add fresh buffer to the acceptor compartment.

  • Incubation & LC-MS/MS: Incubate for 4 hours at room temperature. Quantify the compound concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Pe​ ).

  • Self-Validation Check: Run Verapamil (high permeability standard) and Theophylline (low permeability standard) concurrently. The assay is valid only if the Pe​ of Verapamil is > 15×10−6 cm/s and Theophylline is < 1×10−6 cm/s.

Workflow Prep Compound Prep (DMSO Stocks) Bind Radioligand Binding ([3H]CP55,940) Prep->Bind Func cAMP Assay (Gi-Coupling) Prep->Func PAMPA PAMPA-BBB Permeability Prep->PAMPA Data Selectivity Profiling Bind->Data Func->Data PAMPA->Data

Integrated self-validating experimental workflow for evaluating cannabinoid target selectivity.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH) / PMC. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the bench; it encompasses t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the bench; it encompasses the entire lifecycle of a chemical, from synthesis to final destruction. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-61-7) is a specialized building block frequently utilized in drug development and agricultural chemistry.

While its pyrazole core is standard in medicinal chemistry, the presence of a covalently bound bromine atom fundamentally alters its end-of-life management. This guide provides a self-validating, mechanistic workflow for the safe handling, segregation, and disposal of this compound, ensuring absolute regulatory compliance and operational safety.

Hazard Assessment & Causality

To properly manage a chemical, we must first understand the causality behind its hazards. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid presents two primary risk vectors: acute systemic toxicity upon exposure and long-term aquatic toxicity[1].

Furthermore, the bromine atom dictates its waste classification. Under the Resource Conservation and Recovery Act (RCRA), any waste stream containing this compound must be managed as Halogenated Organic Waste [2].

Table 1: Quantitative Hazard & Physicochemical Profile

ParameterValueOperational & Disposal Implication
CAS Number 618102-61-7Required identifier for hazardous waste tracking tags.
Molecular Formula C16H11BrN2O2Contains Bromine (Br). Mandates halogenated waste routing.
GHS Hazard Codes H302, H312, H332Acute Toxicity 4. Requires handling in a certified fume hood.
Environmental Hazard H413Aquatic Chronic 4. Absolute prohibition on drain disposal.

Operational Safety & Handling Protocol

Before generating waste, strict handling protocols must be enforced to prevent exposure (H302, H312, H332)[1].

Step-by-Step Handling Methodology:

  • Engineering Controls: All weighing, transferring, and dissolution of the solid powder must be performed inside a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended during solvent dissolution).

    • Splash-proof chemical safety goggles.

    • Flame-resistant laboratory coat.

  • Spill Response (Self-Validating Step): If a spill occurs, do not use water. Sweep the solid using a static-free brush into a designated solid waste container. For liquid spills, absorb with inert materials (e.g., vermiculite) and verify the area is dry before removing respiratory protection.

Waste Segregation & Containerization Workflow

The most critical logistical failure in laboratory waste management is the improper mixing of halogenated and non-halogenated waste. Because this pyrazole derivative contains bromine, any solvent it is dissolved in—even non-halogenated solvents like DMSO or Methanol—becomes "infected" and must be treated as halogenated waste[3].

Protocol: Liquid Waste Segregation (The "Halogen Rule")

  • Solvent Identification: Identify the primary solvent used in your assay or synthesis.

  • Classification: Regardless of the primary solvent, the presence of the brominated pyrazole classifies the entire mixture as Halogenated Organic Waste[3].

  • Bulking: Transfer the liquid to a designated Halogenated Waste carboy (often color-coded green).

  • Validation Check: Verify the pH of the waste stream is between 5.5 and 9.5 before bulking. Mixing highly acidic or basic solutions with organic solvents can cause catastrophic exothermic reactions[3].

WasteSegregation Start Waste Generation: 3-(4-Bromophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid State Determine Physical State Start->State Solid Solid Waste (Powder/Consumables) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidContainer Collect in double-bagged HDPE solid waste container Solid->SolidContainer SolventCheck Check Primary Solvent Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHalogenated LiquidContainer Collect in vented HDPE Halogenated Liquid carboy Halogenated->LiquidContainer Combine WARNING: Bromine present. Entire mixture defaults to Halogenated Waste NonHalogenated->Combine Combine->LiquidContainer Label Attach Hazardous Waste Tag: 'Halogenated Organic Waste' SolidContainer->Label LiquidContainer->Label

Caption: Decision matrix for segregating brominated pyrazole waste to prevent cross-contamination.

Mechanistic Destruction Pathway: Why Segregation Matters

Why do environmental health and safety (EHS) departments insist on separating halogenated waste? The answer lies in the chemistry of thermal destruction.

When standard (non-halogenated) organic waste is incinerated, it combusts cleanly into carbon dioxide ( CO2​ ) and water ( H2​O ). However, when 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is subjected to thermal oxidation, the covalently bound bromine atom cannot be destroyed. Instead, it forms hydrogen bromide ( HBr ) gas [4].

HBr is highly toxic and profoundly corrosive. If routed to a standard incinerator, it will rapidly degrade the refractory linings of the kiln. Therefore, halogenated waste must be sent to specialized Treatment, Storage, and Disposal Facilities (TSDFs) equipped with alkaline wet scrubbers[4]. These scrubbers use sodium hydroxide ( NaOH ) or calcium hydroxide ( Ca(OH)2​ ) to quench the flue gas, neutralizing the corrosive HBr into harmless bromide salts (e.g., NaBr ) before the exhaust is released into the atmosphere. Because this specialized infrastructure is expensive to operate, mixing non-halogenated waste into a halogenated carboy needlessly drives up disposal costs[3].

IncinerationMechanism Waste Brominated Pyrazole Waste Stream Incinerator Rotary Kiln Incinerator (T > 1000°C, Excess O2) Waste->Incinerator Injection Gases Flue Gases: CO2, H2O, NOx, HBr Incinerator->Gases Thermal Oxidation Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Quench & Neutralize Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Gas Release Effluent Neutralized Salt Effluent (NaBr / CaBr2) Scrubber->Effluent Liquid Discharge

Caption: High-temperature thermal oxidation and alkaline scrubbing mechanism for brominated organic waste.

Regulatory Compliance & Container Labeling

To comply with EPA Subpart K (for academic and research laboratories) or standard RCRA generator rules, the waste container must be properly labeled the moment the first drop of waste is added[5].

Labeling Requirements:

  • Primary Identifier: The tag must clearly state "Hazardous Waste"[3].

  • Descriptive Term: Use terms recognized by emergency responders, specifically "Halogenated Organic Waste" [5].

  • Constituent Breakdown: List "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid" and all associated solvents with their approximate percentages. Do not use abbreviations.

  • Hazard Indicators: Check the boxes for "Toxic" and "Environmental Hazard" (due to H413 classification)[1].

By understanding the causality behind the hazards and the mechanics of chemical destruction, researchers can transform routine waste disposal from a blind compliance exercise into a rigorous, self-validating scientific process.

References

  • NextSDS. "3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technologies for CFC/Halon Destruction, Final Report." National Service Center for Environmental Publications (NSCEP). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
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3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
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